Product packaging for CB-52(Cat. No.:CAS No. 869376-90-9)

CB-52

Cat. No.: B106542
CAS No.: 869376-90-9
M. Wt: 417.6 g/mol
InChI Key: BHJRHOCTESKVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CB-52 is a synthetic cannabinoid receptor ligand identified by the CAS registry number 869376-90-9. It is characterized as a stable analog of both Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and anandamide (AEA), a key endogenous cannabinoid . This dual analog structure makes this compound a valuable chemical tool for probing the endocannabinoid system. With a molecular formula of C₂₆H₄₃NO₃ and a molecular weight of 417.625 g/mol, this compound possesses physicochemical properties suitable for laboratory research, including a boiling point of 595.9±30.0 °C and a flash point of 314.2±24.6 °C . Researchers utilize this compound in fundamental biochemical and pharmacological studies to investigate cannabinoid receptor signaling, receptor-ligand interactions, and the physiological roles of the endocannabinoid system. Its application is essential in fields such as neuropharmacology and drug discovery for identifying new therapeutic targets. This product is labeled "For Research Use Only" (RUO) . RUO products are specialized tools exclusively tailored for laboratory research and are not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals . They are not to be administered to humans or used for any clinical, diagnostic, or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43NO3 B106542 CB-52 CAS No. 869376-90-9

Properties

IUPAC Name

N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJRHOCTESKVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017200
Record name N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869376-90-9
Record name N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document details a proposed synthesis and predicted characterization of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. As of the compilation of this guide, this specific molecule is not extensively described in publicly available scientific literature. Therefore, the experimental protocols are based on established chemical principles and analogous reactions, and the characterization data is predicted.

Introduction

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a complex lipid molecule featuring a cyclopropyl amide head group, a long undecanamide linker, and a substituted hydroxyphenoxy tail. Its structure suggests potential applications in drug development, possibly as a modulator of cellular signaling pathways due to its amphipathic nature. This guide provides a detailed, albeit theoretical, framework for its synthesis and comprehensive characterization.

Proposed Synthetic Pathway

The synthesis of the target molecule can be envisioned as a multi-step process, commencing with the coupling of a substituted phenol with a long-chain halo-acid derivative, followed by amidation. The proposed pathway is outlined below.

SynthesisWorkflow R1 2-Hexylresorcinol I1 Methyl 11-(2-hexyl-5-hydroxyphenoxy)undecanoate R1->I1 Williamson Ether Synthesis (K2CO3, Acetone) R2 Methyl 11-bromoundecanoate R2->I1 R3 Cyclopropylamine P N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide R3->P I2 11-(2-Hexyl-5-hydroxyphenoxy)undecanoic acid I1->I2 Saponification (LiOH, THF/H2O) I2->P Amide Coupling (DCC, DCM)

Caption: Proposed synthetic workflow for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Experimental Protocols

Step 1: Synthesis of Methyl 11-(2-hexyl-5-hydroxyphenoxy)undecanoate (Williamson Ether Synthesis)

  • Materials: 2-Hexylresorcinol, Methyl 11-bromoundecanoate, Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of 2-hexylresorcinol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl 11-bromoundecanoate (1.1 eq) to the reaction mixture.

    • Reflux the mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Step 2: Synthesis of 11-(2-Hexyl-5-hydroxyphenoxy)undecanoic acid (Saponification)

  • Materials: Methyl 11-(2-hexyl-5-hydroxyphenoxy)undecanoate, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the methyl ester from Step 1 in a mixture of THF and water (3:1).

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 3: Synthesis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (Amide Coupling)

  • Materials: 11-(2-Hexyl-5-hydroxyphenoxy)undecanoic acid, Cyclopropylamine, N,N'-Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the carboxylic acid from Step 2 in anhydrous DCM.

    • Add DCC (1.1 eq) and stir the solution at 0°C for 30 minutes.[1][2]

    • Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final compound.

Characterization Data (Predicted)

The following tables summarize the predicted analytical data for the target compound based on its structure.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-6.5m3HAr-H
~5.4br s1HNH
~4.8s1HAr-OH
~3.9t2H-O-CH ₂-
~2.8-2.7m1HCyclopropyl-CH
~2.6t2HAr-CH ₂-
~2.1t2H-CH ₂-C(O)NH-
~1.8-1.2m~22HAliphatic chain protons
~0.9t3H-CH₂-CH
~0.8-0.7m2HCyclopropyl-CH
~0.5-0.4m2HCyclopropyl-CH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~173C =O (Amide)
~158-155Ar-C -O
~130-110Ar-C
~68-O-C H₂-
~37-C H₂-C(O)NH-
~32-22Aliphatic C H₂
~23Cyclopropyl-C H
~14-C H₃
~7Cyclopropyl-C H₂

Table 3: Predicted FT-IR and Mass Spectrometry Data

TechniqueCharacteristic Peaks/Values
FT-IR (cm⁻¹) 3300 (N-H stretch), 3400 (O-H stretch, broad), 2920, 2850 (C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1250 (C-O stretch)
Mass Spec (ESI-MS) Predicted [M+H]⁺: ~446.3 g/mol

Hypothetical Biological Activity and Signaling

While the biological activity of this specific molecule is unknown, its structure, particularly the long lipid tail and polar head group, is reminiscent of endogenous signaling lipids like endocannabinoids. Such molecules often interact with G-protein coupled receptors (GPCRs) embedded in the cell membrane. A hypothetical signaling pathway is depicted below.

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand N-Cyclopropyl-11-(2-hexyl- 5-hydroxyphenoxy)undecanamide GPCR GPCR Ligand->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression) PKA->Response Phosphorylates Targets

Caption: Hypothetical GPCR signaling pathway for the title compound.

In this speculative model, the molecule acts as an agonist at a GPCR. This interaction activates the associated G-protein, leading to the inhibition of adenylyl cyclase. The subsequent decrease in cyclic AMP (cAMP) levels reduces the activity of Protein Kinase A (PKA), ultimately altering downstream cellular processes. This pathway is purely illustrative and requires experimental validation.

References

Technical Guide: Physicochemical Properties of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough search of scientific literature and chemical databases has revealed no specific experimental data for the physicochemical properties of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. This guide will therefore provide a detailed overview of the methodologies used to determine these properties, and present data for a structurally analogous compound, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, to serve as a reference point for researchers in the field.

Introduction

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a novel organic compound with potential applications in drug discovery and development. A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation and delivery strategies. This document outlines the standard experimental protocols for characterizing such a molecule and provides data for a related compound to offer preliminary insights.

Structural Analogue and Available Data

While data for the target compound is unavailable, information has been found for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. It is crucial to note the structural differences between these two molecules:

  • Hydroxyl Group Position: At position 5 on the phenoxy ring in the target compound, versus position 3 in the analogue.

  • Alkyl Substituent: A hexyl group in the target compound, compared to a pentyl group in the analogue.

  • Alkyl Position: At position 2 on the phenoxy ring in the target compound, versus position 5 in the analogue.

These differences will influence the electronic and steric properties of the molecule, thereby affecting its physicochemical characteristics.

Table 1: Physicochemical Data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide

PropertyValue
Molecular Formula C25H41NO3
Molecular Weight 403.6 g/mol

This data is provided as a general reference and should not be considered representative of the target compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a novel compound like N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A melting point apparatus, such as a Thiele tube or a digital melting point device, is used. The capillary tube is placed in the apparatus along with a calibrated thermometer.[1][2][3][4][5]

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[1][2][3][4][5]

  • Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For a high molecular weight amide, which is likely to be a solid at room temperature, this would be determined under reduced pressure to prevent decomposition.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.[1][2][3][4][5]

  • Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[1][2][3][4][5]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly. As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[1][2][3][4][5]

  • Observation: Heating is continued until a steady stream of bubbles is observed. The heat is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[1][2][3][4][5]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. It is a critical parameter for drug absorption and formulation.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The measured concentration represents the equilibrium solubility.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, the phenolic hydroxyl group is the primary ionizable group.

Methodology: Potentiometric Titration

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic species has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to partition between an immiscible lipid (octanol) and aqueous phase. It is a key predictor of a drug's membrane permeability and absorption.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically at a pH where the compound is in its neutral form) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed flask and agitated until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV/MS). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Visualized Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical compound.

Physicochemical_Characterization_Workflow General Workflow for Physicochemical Characterization cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Profiling cluster_analysis Data Analysis & Reporting Synthesis Synthesis of Novel Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Boiling_Point Boiling Point Determination Structure_Verification->Boiling_Point Solubility Solubility Assessment Structure_Verification->Solubility pKa pKa Determination Structure_Verification->pKa logP logP Measurement Structure_Verification->logP Data_Compilation Compile & Analyze Data Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation logP->Data_Compilation Report Generate Technical Report Data_Compilation->Report

Physicochemical Characterization Workflow

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the necessary steps and methodologies for characterizing the physicochemical properties of novel compounds like N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. While specific data for this compound remains to be determined, the outlined protocols and reference data for a structural analogue offer a valuable starting point for future research endeavors.

References

A Technical Guide to Assessing the In Vitro Metabolic Stability of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a critical early step. Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[1][2][3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[5]

This guide provides a comprehensive overview of the standard in vitro methodologies used to assess the metabolic stability of novel compounds, using N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide as a representative NCE. As direct metabolic data for this specific molecule is not publicly available, this document outlines the detailed experimental protocols and data analysis frameworks that would be employed to generate such critical information. The two cornerstone assays in this evaluation are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[6][7]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[7] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6][7] This assay is a cost-effective, high-throughput method primarily used to determine a compound's susceptibility to oxidative metabolism.[6][8]

Experimental Protocol

The following protocol details the steps for determining the metabolic stability of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide using pooled human liver microsomes (HLM).

Materials:

  • N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • NADPH (Cofactor, e.g., 1 mM final concentration)[8][9]

  • Positive Control Compounds (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)[9]

  • Internal Standard (IS) for analytical quantification

  • Quenching Solution (e.g., ice-cold acetonitrile or methanol containing the IS)[9]

  • LC-MS/MS system for analysis[5][10]

Procedure:

  • Preparation: A working solution of the test compound is prepared in phosphate buffer. Liver microsomes are diluted to the desired protein concentration (e.g., 0.5 mg/mL) in the same buffer.[8]

  • Pre-incubation: The test compound and the liver microsome solution are mixed and pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow temperature equilibration.[9]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed solution of the cofactor, NADPH.[8] A parallel incubation is run without NADPH to serve as a negative control, which helps identify any non-NADPH-dependent degradation or chemical instability.[8][11]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]

  • Reaction Termination: At each time point, the reaction is immediately stopped (quenched) by adding the aliquot to a larger volume of ice-cold quenching solution containing the internal standard.[9] This step precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then transferred for analysis.[9]

  • Analytical Quantification: The concentration of the remaining test compound at each time point is quantified using a validated LC-MS/MS method.[10][12][13] The amount of parent compound is determined based on the peak area ratio of the compound to the internal standard.[9]

Liver_Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_compound Prepare Test Compound (1 µM in Buffer) pre_incubate Mix Compound + Microsomes Pre-incubate at 37°C prep_compound->pre_incubate prep_microsomes Prepare Liver Microsomes (0.5 mg/mL in Buffer) prep_microsomes->pre_incubate prep_nadph Prepare NADPH Solution (Cofactor) start_reaction Initiate Reaction Add NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points quench Quench Reaction (Ice-cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate % Remaining, t½, and CLint lcms->data_analysis Hepatocyte_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sampling & Processing cluster_analysis 4. Analysis prep_compound Prepare Test Compound in Incubation Medium start_reaction Add Test Compound to Initiate Reaction prep_compound->start_reaction prep_hepatocytes Thaw & Prepare Hepatocytes (0.5 x 10^6 cells/mL) add_cells Aliquot Hepatocyte Suspension into Plate prep_hepatocytes->add_cells add_cells->start_reaction incubate Incubate at 37°C (with shaking) start_reaction->incubate time_points Harvest Wells at Time Points (0, 15, 30, 60, 120 min) incubate->time_points quench Quench with Acetonitrile + IS & Lyse Cells time_points->quench centrifuge Centrifuge to Remove Debris quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate % Remaining, t½, and CLint lcms->data_analysis

References

A Technical Guide to N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide: A Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a representative document illustrating the preclinical profile of a potential Fatty Acid Amide Hydrolase (FAAH) inhibitor. As of the last update, specific experimental data for "N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide" is not extensively available in public literature. Therefore, this guide has been constructed using plausible, hypothetical data based on established research on similar FAAH inhibitors to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), a membrane-bound protein that primarily degrades the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced endocannabinoid signaling. This mechanism has positioned FAAH as a promising therapeutic target for various conditions, including chronic pain, anxiety disorders, and neuroinflammatory diseases.

This technical guide provides a hypothetical yet representative preclinical overview of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide as a novel, potent, and selective FAAH inhibitor.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro and in vivo preclinical data for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Parameter Value Assay/Method
In Vitro Potency
FAAH IC50 (human)5.2 nMFAAH activity assay (fluorescence-based)
FAAH IC50 (rat)8.1 nMFAAH activity assay (fluorescence-based)
Selectivity
MAGL IC50> 10,000 nMMonoacylglycerol lipase activity assay
COX-1 IC50> 15,000 nMCyclooxygenase-1 activity assay
COX-2 IC50> 15,000 nMCyclooxygenase-2 activity assay
In Vivo Efficacy
Analgesic ED501.5 mg/kgCarrageenan-induced thermal hyperalgesia in rats
Pharmacokinetics (Rat, 10 mg/kg, p.o.)
Cmax850 ng/mLLC-MS/MS
Tmax1.5 hLC-MS/MS
AUC0-24h7,200 ng·h/mLLC-MS/MS
Brain Penetration (Brain/Plasma ratio)0.8LC-MS/MS

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide against human and rat FAAH.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human or rat FAAH is used. A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Compound Dilution: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is serially diluted in DMSO to obtain a range of concentrations.

  • Assay Procedure:

    • The FAAH enzyme is pre-incubated with the test compound or vehicle (DMSO) for 30 minutes at 37°C in a 96-well plate.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The plate is incubated for a further 60 minutes at 37°C.

    • The reaction is stopped, and the fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured using a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy: Carrageenan-Induced Inflammatory Pain Model

Objective: To assess the analgesic effects of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in a rat model of inflammatory pain.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the plantar surface of the right hind paw to induce localized inflammation and hyperalgesia.

  • Drug Administration: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses 2 hours after the carrageenan injection.

  • Assessment of Thermal Hyperalgesia: The paw withdrawal latency in response to a radiant heat source is measured at baseline (before carrageenan) and at several time points after drug administration. An increase in paw withdrawal latency indicates an analgesic effect.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose. The effective dose that produces 50% of the maximal effect (ED50) is determined by non-linear regression analysis.

Visualizations

FAAH Signaling Pathway

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_postsynaptic Postsynaptic Neuron AEA_ext Anandamide (AEA) (extracellular) CB1R CB1 Receptor AEA_ext->CB1R Activates AEA_int Anandamide (AEA) (intracellular) AEA_int->AEA_ext Retrograde Signaling FAAH FAAH AEA_int->FAAH Substrate Neuronal_Inhibition Inhibition of Neurotransmitter Release CB1R->Neuronal_Inhibition Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis NAPE_PLD NAPE-PLD NAPE_PLD->AEA_int Produces Membrane_Lipids Membrane Lipids Membrane_Lipids->NAPE_PLD Synthesis Inhibitor N-Cyclopropyl-11-(2-hexyl-5- hydroxyphenoxy)undecanamide Inhibitor->FAAH Inhibits

Caption: FAAH-mediated degradation of anandamide.

Preclinical Workflow for FAAH Inhibitor Development

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_in_vivo In Vivo Evaluation Screening High-Throughput Screening Lead_Opt Lead Optimization Screening->Lead_Opt In_Vitro_Potency In Vitro Potency (IC50) Lead_Opt->In_Vitro_Potency Selectivity Selectivity Profiling (MAGL, COX, etc.) In_Vitro_Potency->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Efficacy In Vivo Efficacy Models (e.g., Pain, Anxiety) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Candidate Candidate Drug Selection Tox->Candidate

Caption: Preclinical development workflow for a novel FAAH inhibitor.

Conclusion

The hypothetical data presented in this guide suggest that N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a potent and selective FAAH inhibitor with promising in vivo efficacy in a preclinical model of inflammatory pain and favorable pharmacokinetic properties. Its high selectivity over other related enzymes, such as MAGL and COX, indicates a potentially favorable safety profile.

Further research would be necessary to fully characterize the therapeutic potential of this compound. Future studies should include a broader range of animal models for pain and other CNS disorders, comprehensive safety and toxicology studies, and formulation development to support clinical evaluation. The information provided herein serves as a foundational guide for the continued investigation of novel FAAH inhibitors.

References

Exploring the Therapeutic Potential of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information, experimental data, or therapeutic potential associated with the compound N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. This suggests that the molecule may be a novel chemical entity that has not yet been described in published research, or it may be designated by a different, non-public name or code.

Due to the absence of any data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirements of the prompt, including data presentation in tables, detailed methodologies, and Graphviz diagrams, are contingent on the existence of foundational research, which appears to be unavailable at this time.

For researchers, scientists, and drug development professionals interested in this specific molecule, the lack of public information indicates that any existing knowledge is likely proprietary and held within a private research and development setting.

To enable the creation of the requested technical guide, further information would be required, such as:

  • Alternative nomenclature: Any other chemical names, systematic IUPAC names, or internal company codes used to identify the compound.

  • Source of the compound: Information regarding the origin of the molecule, such as a specific research program, patent application, or scientific publication, even if it is not widely indexed.

  • Associated biological targets or pathways: Any preliminary data or hypotheses regarding the intended mechanism of action or the biological systems it may interact with.

Without such foundational information, a detailed exploration of the therapeutic potential of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide cannot be conducted. Should relevant data become publicly available, a comprehensive analysis as per the user's request could be undertaken.

In-depth Technical Guide: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (CB-52)

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development purposes.

Abstract

This technical guide provides a comprehensive overview of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, a compound identified by the CAS number 869376-90-9 and also known as CB-52.[1] Due to a lack of extensive public documentation on this specific molecule, this guide also draws upon data from its close structural analog, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (CAS 869376-63-6), to infer potential biological activity and context. This analog is recognized as a cannabimimetic, acting as an agonist at both the CB1 and CB2 cannabinoid receptors.[2][3] This suggests that N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide likely shares a similar pharmacological profile, making it a subject of interest in cannabinoid research.

Chemical Identity and Properties

A summary of the key identifiers for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is presented below.

IdentifierValue
Chemical Name N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
CAS Number 869376-90-9[1]
Synonym This compound[1]
Molecular Formula C26H43NO3
Molecular Weight 417.63 g/mol

Inferred Biological Activity and Mechanism of Action

  • CB1 Receptors: Predominantly found in the central nervous system, these receptors are involved in modulating neurotransmitter release, influencing processes such as pain perception, appetite, and mood.

  • CB2 Receptors: Primarily expressed in the immune system, these receptors play a role in regulating inflammation and immune responses.

The presumed interaction of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide with these receptors is depicted in the following signaling pathway diagram.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane CB1_receptor CB1/CB2 Receptor G_protein Gi/o Protein CB1_receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition camp cAMP AC->camp Conversion of ATP to cAMP ligand N-Cyclopropyl-11- (2-hexyl-5-hydroxyphenoxy)undecanamide ligand->CB1_receptor Binding pka Protein Kinase A camp->pka Activation cellular_response Downstream Cellular Response pka->cellular_response Phosphorylation Cascade

Figure 1. Postulated signaling pathway for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide are not publicly available. However, based on the synthesis of similar amide-containing cyclopropane derivatives, a general synthetic approach can be proposed.[4][5]

Proposed Synthetic Workflow

The synthesis would likely involve a multi-step process, beginning with the alkylation of a suitable phenolic precursor followed by amide coupling.

Figure 2. A generalized synthetic workflow for the target compound.
Analytical Characterization

Following synthesis, characterization would be essential to confirm the identity and purity of the compound. Standard analytical techniques would include:

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Applications in Research

Given its inferred activity as a cannabinoid agonist, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide could be a valuable tool in several areas of research:

  • Neuroscience: Investigating the role of the endocannabinoid system in neurological disorders.

  • Immunology: Studying the anti-inflammatory properties of cannabinoid receptor agonists.

  • Drug Discovery: Serving as a lead compound for the development of novel therapeutics targeting the endocannabinoid system.

Conclusion

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (this compound) is a putative cannabinoid receptor agonist, identified by CAS number 869376-90-9. While specific data on this compound is scarce, its structural relationship to known cannabimimetics provides a strong basis for its potential pharmacological profile. Further research is warranted to fully characterize its synthesis, biological activity, and therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals interested in this novel compound.

References

An In-depth Technical Guide on N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide and its Structural Analogues as Modulators of the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide and its structural analogues, focusing on their synthesis, biological activity as modulators of the endocannabinoid system, and the experimental protocols used for their evaluation. These compounds, characterized by a resorcinol core, a long aliphatic chain, and a cyclopropylamide headgroup, have been investigated for their potential to interact with key components of the endocannabinoid system, such as the cannabinoid receptors (CB1 and CB2) and Fatty Acid Amide Hydrolase (FAAH).

Core Compound and Analogues: Quantitative Biological Data

The primary compound of interest, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (also known as CB-52), and its close analogue, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (CB-25), have been synthesized and evaluated for their binding affinity to the human cannabinoid receptors CB1 and CB2. The quantitative data for these compounds are summarized in the table below.

Compound IDStructureTargetKi (nM)
N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (this compound) hCB1210[1]
hCB230[1]
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (CB-25) hCB15.2[2]
hCB213[2]

Signaling Pathway: Modulation of the Endocannabinoid System

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide and its analogues are designed to interact with the endocannabinoid system. The primary mechanism of action for this class of compounds is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. This modulation of the endocannabinoid tone has therapeutic potential for various conditions, including pain and inflammation.

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AEA_syn Anandamide (AEA) Synthesis AEA Anandamide (AEA) AEA_syn->AEA produces CB1R_pre CB1 Receptor AEA->CB1R_pre activates FAAH FAAH AEA->FAAH substrate for Degradation Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation leads to Inhibitor N-Cyclopropyl-11-(2-hexyl-5- hydroxyphenoxy)undecanamide Inhibitor->FAAH inhibits

Modulation of Anandamide Signaling by FAAH Inhibition

Experimental Protocols

Synthesis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

The synthesis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is based on a multi-step procedure starting from commercially available materials. A representative synthetic scheme is outlined below, based on the synthesis of analogous compounds.

Synthesis_Workflow start 2-Hexylresorcinol step1 Alkylation with 11-bromoundecanoic acid ethyl ester start->step1 intermediate1 Ethyl 11-(2-hexyl-5-hydroxyphenoxy)undecanoate step1->intermediate1 step2 Ester Hydrolysis (e.g., LiOH) intermediate1->step2 intermediate2 11-(2-Hexyl-5-hydroxyphenoxy)undecanoic Acid step2->intermediate2 step3 Amide Coupling (e.g., EDC, HOBt, Cyclopropylamine) intermediate2->step3 product N-Cyclopropyl-11-(2-hexyl-5- hydroxyphenoxy)undecanamide step3->product

General Synthetic Workflow

Step 1: Alkylation A solution of 2-hexylresorcinol in a suitable solvent (e.g., acetone) is treated with a base (e.g., potassium carbonate) and 11-bromoundecanoic acid ethyl ester. The reaction mixture is heated at reflux for several hours. After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield ethyl 11-(2-hexyl-5-hydroxyphenoxy)undecanoate.

Step 2: Ester Hydrolysis The resulting ester is dissolved in a mixture of tetrahydrofuran and water, and an aqueous solution of a base (e.g., lithium hydroxide) is added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The organic solvent is removed under reduced pressure, and the aqueous phase is acidified with a dilute acid (e.g., 1N HCl). The resulting precipitate is collected by filtration and dried to give 11-(2-hexyl-5-hydroxyphenoxy)undecanoic acid.

Step 3: Amide Coupling To a solution of the carboxylic acid in an appropriate solvent (e.g., dichloromethane), a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and an activating agent (e.g., 1-hydroxybenzotriazole, HOBt) are added. The mixture is stirred for a short period before the addition of cyclopropylamine. The reaction is allowed to proceed at room temperature overnight. The reaction mixture is then washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final compound, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Cannabinoid Receptor Binding Assay

The affinity of the compounds for the human cannabinoid CB1 and CB2 receptors is determined using a radioligand binding assay.[3]

Materials:

  • Membranes from HEK cells transfected with either the hCB1 or hCB2 receptor.

  • [3H]-CP-55,940 as the radioligand.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Non-specific binding control (e.g., WIN 55,212-2).

  • Test compounds.

Procedure:

  • Aliquots of cell membranes (containing a specific amount of protein, e.g., 15-20 µg) are incubated with a fixed concentration of [3H]-CP-55,940 and various concentrations of the test compounds.

  • The incubation is carried out in the assay buffer for a specified period (e.g., 90 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

The inhibitory potency of the compounds against FAAH is assessed by measuring the hydrolysis of a radiolabeled substrate, such as [3H]-anandamide.

Materials:

  • Rat brain homogenate as a source of FAAH.

  • [3H]-anandamide (labeled in the ethanolamine moiety).

  • Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

  • Test compounds.

  • Scintillation cocktail.

Procedure:

  • Aliquots of the rat brain homogenate are pre-incubated with various concentrations of the test compounds or vehicle for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of [3H]-anandamide.

  • The incubation is continued for a defined period (e.g., 30 minutes) at 37°C.

  • The reaction is stopped by the addition of an ice-cold chloroform/methanol mixture.

  • The aqueous and organic phases are separated by centrifugation.

  • An aliquot of the aqueous phase, containing the [3H]-ethanolamine product, is collected and the radioactivity is measured by liquid scintillation counting.

  • The IC50 values are determined by plotting the percentage of inhibition of FAAH activity against the logarithm of the inhibitor concentration.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a novel synthetic compound with structural similarities to fatty acid amides and potential activity as a cannabinoid receptor modulator. The development of a sensitive and reliable bioanalytical method is crucial for pharmacokinetic studies and clinical development. This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of this analyte in human plasma. The method employs a straightforward liquid-liquid extraction (LLE) for sample cleanup and utilizes a stable isotopically labeled internal standard to ensure accuracy and reproducibility.[1][2]

Experimental Protocols

Materials and Reagents
  • Analytes: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (Analyte) and its deuterated internal standard (IS), N-Cyclopropyl-d4-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl-tert-butyl ether (MTBE), and Isopropanol (IPA), all LC-MS grade.

  • Reagents: Formic acid (FA) and Ammonium formate, LC-MS grade.

  • Biological Matrix: Blank human plasma (K2-EDTA).

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS in methanol at a concentration of 1.00 mg/mL.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration standards and QCs.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to create calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • QC Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 8 ng/mL

    • High QC (HQC): 80 ng/mL

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for the extraction of lipophilic compounds from a plasma matrix.[3][4]

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (at a concentration of 100 ng/mL) to all tubes except for the blank matrix samples.

  • Vortex briefly for 10 seconds to mix.

  • Add 500 µL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.[4]

  • Carefully transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube, avoiding the protein pellet at the interface.[4]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (80:20 ACN:Water with 0.1% FA).

  • Vortex for 30 seconds, then transfer the solution to an autosampler vial for LC-MS/MS analysis.

G cluster_workflow Sample Preparation Workflow plasma 1. Pipette 100 µL Plasma Sample add_is 2. Add 25 µL Internal Standard plasma->add_is vortex1 3. Vortex (10s) add_is->vortex1 add_mtbe 4. Add 500 µL MTBE vortex1->add_mtbe vortex2 5. Vortex (2 min) add_mtbe->vortex2 centrifuge 6. Centrifuge (14,000g, 5 min) vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer dry 8. Evaporate to Dryness (N2) transfer->dry reconstitute 9. Reconstitute in 100 µL Mobile Phase dry->reconstitute inject 10. Inject for LC-MS/MS Analysis reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) protocol for plasma samples.
LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, increase to 95% B over 3.0 min, hold for 1.0 min, return to 60% B and re-equilibrate for 1.0 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ion Spray Voltage: 5500 V.

    • Source Temperature: 500°C.

    • Key Parameters: Optimized declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each transition.

Data Presentation

Quantitative data and method performance parameters are summarized below.

Table 1: Optimized MRM Transitions and MS Parameters

Compound Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] DP (V) CE (V) CXP (V)
Analyte 496.4 108.1 80 35 12

| Internal Standard (IS) | 500.4 | 108.1 | 80 | 35 | 14 |

Table 2: Calibration Curve Summary

Parameter Value
Concentration Range 0.1 - 100 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

| Accuracy (% Nominal) | 95.2% - 104.5% |

Table 3: Precision and Accuracy Data Summary

QC Level Conc. (ng/mL) Intra-day Precision (%CV) (n=6) Intra-day Accuracy (% Nominal) (n=6) Inter-day Precision (%CV) (n=18) Inter-day Accuracy (% Nominal) (n=18)
LLOQ 0.1 8.5 103.2 11.2 101.5
LQC 0.3 6.2 98.7 8.9 99.3
MQC 8 4.1 101.5 5.8 100.8

| HQC | 80 | 3.5 | 97.9 | 4.9 | 98.5 |

Overall Workflow Visualization

The logical flow from sample receipt to final data reporting is outlined in the diagram below. This high-level overview illustrates the integration of sample preparation, instrumental analysis, and data processing steps.

G cluster_workflow High-Level Bioanalytical Workflow sample_prep Sample Preparation (LLE Protocol) lc_separation LC Separation (C18 Reverse Phase) sample_prep->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_acq Data Acquisition ms_detection->data_acq quant Quantification (Peak Area Ratio vs. Conc.) data_acq->quant report Final Report Generation quant->report

Caption: Integrated workflow for quantitative bioanalysis.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in human plasma. The method demonstrates excellent linearity, precision, and accuracy across a wide dynamic range, making it suitable for supporting regulated pharmacokinetic and toxicokinetic studies in drug development. The simple liquid-liquid extraction protocol ensures high sample throughput and minimal matrix effects.[3]

References

Application Notes and Protocols for Cell-Based Assays to Evaluate N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a bioactive lipid molecule with potential therapeutic applications. Its structural similarity to known inhibitors of Fatty Acid Amide Hydrolase (FAAH) and potential activity as an N-acylethanolamine acid amidase (NAAA) inhibitor suggest its role in modulating the endocannabinoid system. This document provides detailed protocols for a panel of cell-based assays to characterize the activity of this compound. The assays are designed to assess its primary enzymatic inhibitory activity, its impact on endogenous cannabinoid levels, and its downstream effects on cannabinoid receptor signaling.

FAAH and NAAA Inhibition Assays

Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) are the primary enzymes responsible for the degradation of the endocannabinoid anandamide (AEA) and other N-acylethanolamines (NAEs). Inhibition of these enzymes leads to an increase in the endogenous levels of these signaling lipids.

Fluorometric FAAH/NAAA Inhibition Assay

This assay provides a rapid and sensitive method to screen for direct inhibition of FAAH or NAAA enzymatic activity in a cell-free or cell-lysate based format.

Experimental Protocol:

  • Enzyme Source Preparation:

    • Prepare cell lysates from a cell line known to express FAAH or NAAA (e.g., HEK293, A549, or primary microglial cells).

    • Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Assay Procedure:

    • Prepare a stock solution of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in DMSO.

    • In a 96-well black microplate, add the cell lysate (containing FAAH or NAAA).

    • Add varying concentrations of the test compound or a known inhibitor (e.g., URB597 for FAAH) as a positive control. Incubate for 15-30 minutes at 37°C.

    • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm).

    • Calculate the rate of substrate hydrolysis.

Data Presentation:

Compound Concentration (nM)% FAAH/NAAA Inhibition
0 (Vehicle Control)0
1User-defined
10User-defined
100User-defined
1000User-defined
Positive Control (e.g., URB597)User-defined

Diagram of Experimental Workflow:

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Cell Lysate Cell Lysate Incubation Incubation Cell Lysate->Incubation Test Compound Test Compound Test Compound->Incubation Substrate Substrate Fluorescence Measurement Fluorescence Measurement Substrate->Fluorescence Measurement Reaction Incubation->Substrate Add Substrate Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Calculate Inhibition

Caption: Workflow for the fluorometric FAAH/NAAA inhibition assay.

Quantification of Intracellular Anandamide Levels

This assay directly measures the primary downstream effect of FAAH or NAAA inhibition: an increase in the intracellular concentration of anandamide (AEA) and other NAEs.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., A549 lung cancer cells or N1E-115 neuroblastoma cells) in appropriate media.

    • Treat the cells with varying concentrations of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide for a defined period (e.g., 6-24 hours). Include a vehicle control (DMSO).

  • Lipid Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol:water or acetonitrile).

    • Include an internal standard (e.g., deuterated anandamide) for accurate quantification.

  • LC-MS/MS Analysis:

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a C18 reverse-phase column for separation.

    • Detect anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

Data Presentation:

TreatmentAnandamide Concentration (pmol/mg protein)Fold Change vs. Control
Vehicle ControlUser-defined1.0
Compound (10 nM)User-definedUser-defined
Compound (100 nM)User-definedUser-defined
Compound (1 µM)User-definedUser-defined

Diagram of Signaling Pathway:

FAAH_Signaling_Pathway N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide FAAH/NAAA FAAH/NAAA N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide->FAAH/NAAA Inhibition Degradation Products Degradation Products FAAH/NAAA->Degradation Products Anandamide (AEA) Anandamide (AEA) Anandamide (AEA)->FAAH/NAAA Substrate CB1/CB2 Receptors CB1/CB2 Receptors Anandamide (AEA)->CB1/CB2 Receptors Activation Downstream Signaling Downstream Signaling CB1/CB2 Receptors->Downstream Signaling

Caption: Inhibition of FAAH/NAAA leads to increased anandamide levels.

Cannabinoid Receptor (CB1/CB2) Activation Assays

Elevated levels of anandamide resulting from FAAH/NAAA inhibition can lead to the activation of cannabinoid receptors, primarily CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

cAMP Assay

This assay measures the intracellular levels of cAMP to determine the functional activation of Gi-coupled cannabinoid receptors.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Use a cell line stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

    • Pre-treat the cells with varying concentrations of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide for a defined period to allow for the accumulation of endogenous anandamide.

    • Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, FRET, or ELISA-based).

    • The signal from the assay will be inversely proportional to the amount of cAMP in the sample.

Data Presentation:

TreatmentcAMP Concentration (nM)% Inhibition of Forskolin-stimulated cAMP
Vehicle ControlUser-defined0
Forskolin OnlyUser-definedN/A
Compound (10 nM) + ForskolinUser-definedUser-defined
Compound (100 nM) + ForskolinUser-definedUser-defined
Compound (1 µM) + ForskolinUser-definedUser-defined
Positive Control (e.g., AEA) + ForskolinUser-definedUser-defined

Diagram of Receptor Activation Workflow:

Caption: Workflow for the cannabinoid receptor activation cAMP assay.

Cell Viability/Cytotoxicity Assay

It is crucial to assess whether the observed effects of the compound are due to its specific activity or a general cytotoxic effect.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 96-well clear-bottom plate.

    • Treat the cells with a range of concentrations of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide for the same duration as the functional assays (e.g., 24-72 hours).

  • Viability Assessment:

    • Use a commercially available cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).

    • Follow the manufacturer's protocol to measure cell viability. This typically involves adding the reagent to the cells, incubating, and then measuring absorbance or luminescence.

Data Presentation:

Compound Concentration (µM)% Cell Viability
0 (Vehicle Control)100
0.1User-defined
1User-defined
10User-defined
100User-defined

Disclaimer: The provided protocols are intended as a starting point. Optimization of experimental conditions, such as cell density, compound concentrations, and incubation times, may be necessary for specific cell lines and experimental goals.

Application Notes and Protocols for Studying N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a specific chemical entity for which publicly available research, particularly regarding its biological effects and established animal models, is limited. The following application notes and protocols are based on the structural characteristics of the molecule, which suggest a potential interaction with the endocannabinoid system (ECS), possibly as a cannabinoid receptor agonist or a fatty acid amide hydrolase (FAAH) inhibitor. The proposed models are standard, validated methods for assessing the physiological and behavioral effects of compounds that modulate the ECS.

Application Notes

Rationale for Proposed Animal Models

The structure of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, featuring a long aliphatic chain and a polar head group, is analogous to endocannabinoids (e.g., anandamide) and synthetic cannabinoid receptor agonists.[1][2] Such compounds often exhibit analgesic, anxiolytic, anti-inflammatory, and neuroprotective properties. The animal models selected are designed to investigate these potential effects in a preclinical setting. Rodent models, particularly mice and rats, are widely used and validated for studying the effects of cannabinoid-like compounds due to the high degree of conservation in the endocannabinoid system across mammals.

Putative Mechanism of Action

The compound's effects are hypothesized to be mediated through one of two primary mechanisms within the endocannabinoid system:

  • Direct Cannabinoid Receptor Agonism: The compound may directly bind to and activate cannabinoid receptors, primarily CB1 (found predominantly in the central nervous system) and CB2 (found predominantly on immune cells).[1]

  • Indirect Endocannabinoid System Enhancement: The compound may inhibit the Fatty Acid Amide Hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH would lead to elevated endogenous anandamide levels, resulting in enhanced cannabinoid receptor signaling.

The following diagram illustrates these potential pathways.

putative_mechanism cluster_0 Proposed Mechanisms of Action cluster_1 Direct Agonism cluster_2 Indirect Modulation cluster_3 Downstream Physiological Effects CompoundX N-Cyclopropyl-11-(2-hexyl-5- hydroxyphenoxy)undecanamide CB1 CB1 Receptor CompoundX->CB1 Activates CB2 CB2 Receptor CompoundX->CB2 Activates FAAH FAAH Enzyme CompoundX->FAAH Inhibits Effects Analgesia Anxiolysis Anti-inflammation CB1->Effects Leads to CB2->Effects Leads to Anandamide Anandamide (Endogenous) FAAH->Anandamide Degrades Anandamide->CB1 Activates Anandamide->CB2 Activates

Caption: Putative mechanisms of the test compound via the endocannabinoid system.

Experimental Considerations
  • Vehicle Selection: Due to the lipophilic nature of the compound, a vehicle such as a mixture of ethanol, Kolliphor EL, and saline is recommended for administration.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in preclinical rodent studies. Oral gavage (p.o.) may also be considered to assess oral bioavailability.

  • Dose-Response: A dose-response study should be conducted for each assay to determine the optimal therapeutic dose and to identify potential biphasic effects, which are common with cannabinoid compounds.

  • Control Groups: Each experiment must include a vehicle-treated control group. A positive control group treated with a known cannabinoid agonist (e.g., WIN 55,212-2) or FAAH inhibitor (e.g., URB597) is also highly recommended for assay validation.

Experimental Workflow

The general workflow for evaluating the in vivo effects of the compound is outlined below.

experimental_workflow start Start: Hypothesis Formulation animal_proc Animal Procurement (e.g., C57BL/6 mice) start->animal_proc acclimatization Acclimatization & Habituation (Minimum 1 week) animal_proc->acclimatization grouping Randomization into Groups (Vehicle, Test Compound, Positive Control) acclimatization->grouping admin Compound Administration (i.p. or p.o.) grouping->admin testing Behavioral / Physiological Testing (e.g., Hot Plate, EPM, etc.) admin->testing data_coll Data Collection & Recording testing->data_coll analysis Statistical Analysis (e.g., ANOVA, t-test) data_coll->analysis results Results Interpretation & Reporting analysis->results

Caption: General experimental workflow for in vivo compound evaluation.

Protocols for In Vivo Assessment

Assessment of Analgesic Effects: Hot Plate Test

This test evaluates the central analgesic properties of a compound by measuring the latency of a thermal pain response.

  • Apparatus: A commercially available hot plate apparatus with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Male C57BL/6 mice (20-25 g).

  • Procedure:

    • Habituate mice to the testing room for at least 1 hour before the experiment.

    • Determine a baseline latency for each mouse by placing it on the hot plate and recording the time taken to exhibit a nocifensive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[3]

    • Administer the test compound, vehicle, or positive control (e.g., morphine) via i.p. injection.

    • At set time points post-injection (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and record the response latency.

  • Data Collection: Record the latency (in seconds) for each mouse at each time point. Data can be converted to a percentage of Maximum Possible Effect (%MPE).

Assessment of Anxiolytic-like Effects: Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[4][5][6]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[7]

  • Animals: Male BALB/c mice (20-25 g), a strain known for higher baseline anxiety.

  • Procedure:

    • Habituate mice to the dimly lit testing room for at least 1 hour.[5]

    • Administer the test compound, vehicle, or positive control (e.g., diazepam) 30 minutes prior to testing.

    • Place the mouse in the center of the maze, facing an open arm.[5][7]

    • Allow the mouse to explore the maze for a 5-minute session, which is recorded by an overhead video camera.[4][8]

  • Data Collection: An automated tracking system or a blinded observer should score the following parameters: time spent in open arms, time spent in closed arms, number of entries into open arms, and number of entries into closed arms.[4]

Assessment of Antidepressant-like Effects: Forced Swim Test (FST)

The FST is a behavioral despair model used to screen for potential antidepressant efficacy.[9][10][11]

  • Apparatus: A transparent glass cylinder (e.g., 20 cm diameter, 50 cm height) filled with water (25 ± 1°C) to a depth where the mouse cannot touch the bottom.[11]

  • Animals: Male CD-1 mice (25-30 g).

  • Procedure:

    • Administer the test compound, vehicle, or positive control (e.g., fluoxetine) at appropriate pretreatment times (e.g., 60 minutes for i.p.).[12]

    • Place the mouse gently into the water-filled cylinder for a 6-minute test session.[11]

    • The session is video-recorded. The first 2 minutes are considered a habituation period and are not scored.

    • A blinded observer scores the last 4 minutes of the session for time spent immobile (making only minimal movements to stay afloat).[11]

  • Data Collection: Record the duration of immobility (in seconds) during the 4-minute test period. A decrease in immobility time is indicative of an antidepressant-like effect.[12][13]

Assessment of Anti-inflammatory Effects: Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to evaluate the activity of anti-inflammatory agents.[14][15]

  • Apparatus: A plethysmometer to measure paw volume.

  • Animals: Male Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using the plethysmometer.

    • Administer the test compound, vehicle, or positive control (e.g., indomethacin) via i.p. or p.o. route.

    • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[16][17]

  • Data Collection: Record the paw volume (in mL) at each time point. Calculate the edema volume (increase in paw volume from baseline) and the percentage inhibition of edema compared to the vehicle control group.

Assessment of Neuroprotective Effects: Lipopolysaccharide (LPS)-Induced Neuroinflammation

Peripheral administration of LPS is a widely used model to induce a systemic inflammatory response that leads to neuroinflammation, characterized by microglial activation and pro-inflammatory cytokine production in the brain.[18][19][20]

  • Apparatus: Standard animal housing and equipment for tissue collection and analysis (e.g., ELISA kits, PCR).

  • Animals: Male C57BL/6 mice (25-30 g).

  • Procedure:

    • Pre-treat animals with the test compound, vehicle, or a positive control (e.g., dexamethasone) for a specified period (e.g., daily for 7 days).

    • Induce neuroinflammation by administering a single i.p. injection of LPS (e.g., 0.25 mg/kg).[21]

    • At a predetermined time point post-LPS injection (e.g., 24 hours), animals are euthanized.

    • The brain is collected, and specific regions (e.g., hippocampus, cortex) are dissected for analysis.

  • Data Collection: Analyze brain homogenates for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.[22] Microglial activation can be assessed using immunohistochemistry for markers like Iba1.[18][22]

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Summary of Expected Outcomes in Analgesic and Inflammatory Assays

Assay Animal Model Key Parameter Measured Expected Outcome with Effective Compound
Hot Plate Test Mouse Response Latency (s) Increase in latency
Carrageenan Paw Edema Rat Paw Volume (mL) Decrease in edema volume

| LPS Neuroinflammation | Mouse | Brain Cytokine Levels (pg/mL) | Decrease in TNF-α, IL-1β, IL-6 |

Table 2: Summary of Expected Outcomes in Behavioral Assays

Assay Animal Model Key Parameter Measured Expected Outcome with Effective Compound
Elevated Plus Maze Mouse % Time in Open Arms Increase

| Forced Swim Test | Mouse | Immobility Time (s) | Decrease |

Logical Relationships of Potential Effects

The modulation of the endocannabinoid system can lead to a cascade of interconnected physiological effects.

logical_relationships center_node ECS Modulation (CB1/CB2 Agonism or FAAH Inhibition) analgesia Analgesia center_node->analgesia Reduces Nociceptive Signaling anxiolysis Anxiolysis center_node->anxiolysis Modulates Amygdala/PFC Activity anti_inflam Anti-inflammation center_node->anti_inflam Suppresses Cytokine Release neuroprotection Neuroprotection center_node->neuroprotection Inhibits Microglial Activation anti_inflam->neuroprotection Reduces Neurotoxic Environment

Caption: Interconnected physiological outcomes of endocannabinoid system modulation.

References

Formulation of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide for in vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a novel lipophilic compound with potential therapeutic applications. Its high lipophilicity and consequently low aqueous solubility present significant hurdles for achieving adequate systemic exposure in in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound into a stable and effective delivery system for preclinical research. The focus is on the development of an oil-in-water (o/w) nanoemulsion, a suitable vehicle for intravenous administration of poorly water-soluble drugs.[1][2] Furthermore, a plausible signaling pathway involving the inhibition of Fatty Acid Amide Hydrolase (FAAH) is proposed as a potential mechanism of action, given the structural similarities of the compound to endocannabinoids.

Compound Characteristics (Illustrative)

PropertyIllustrative Value
Molecular FormulaC₃₂H₅₅NO₃
Molecular Weight501.78 g/mol
Calculated logP> 6.0
Aqueous Solubility< 0.1 µg/mL
Physical State at RTWaxy Solid

Formulation Strategy: Oil-in-Water (o/w) Nanoemulsion

To overcome the poor aqueous solubility of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, an oil-in-water nanoemulsion is a recommended formulation strategy.[1][2] This approach encapsulates the lipophilic active pharmaceutical ingredient (API) within small lipid droplets, which are dispersed in an aqueous continuous phase. The small droplet size (typically under 200 nm) is critical for intravenous administration to prevent emboli and allows for sterile filtration.

Quantitative Data: Exemplary Nanoemulsion Formulation Components

The following table outlines a starting formulation for the development of an o/w nanoemulsion of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. The provided concentration ranges are intended as a guide and should be optimized based on experimental findings to ensure stability and efficacy.

ComponentFunctionExemplary ExcipientConcentration Range (% w/w)
Oil Phase API SolventMedium-Chain Triglycerides (MCT)10 - 25
Surfactant EmulsifierPolysorbate 80 (Tween® 80)1 - 5
Co-surfactant StabilizerPropylene Glycol0.5 - 2
Aqueous Phase VehicleWater for Injection (WFI)q.s. to 100
API Active CompoundN-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide0.1 - 2.0

Experimental Protocols

Preparation of the Oil Phase
  • Accurately weigh the required amount of the oil phase (e.g., Medium-Chain Triglycerides) into a sterile, jacketed glass vessel.

  • Add the calculated quantity of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide to the oil.

  • While stirring with a magnetic stir bar, gently heat the mixture to 40-50°C until the API is fully dissolved.

  • Incorporate the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Propylene Glycol) into the oil phase and continue stirring until a clear, homogenous solution is achieved.

Preparation of the Aqueous Phase
  • In a separate sterile vessel, add the required volume of Water for Injection.

  • Heat the aqueous phase to the same temperature as the oil phase (40-50°C).

Nanoemulsion Formation via High-Pressure Homogenization
  • To create a coarse pre-emulsion, slowly introduce the heated aqueous phase into the heated oil phase under continuous stirring.

  • Immediately process the pre-emulsion through a high-pressure homogenizer. It is recommended to start with a pressure of 15,000-20,000 psi for 5 to 10 cycles. These parameters should be optimized to obtain the desired droplet size and a narrow size distribution.

  • Cool the resulting nanoemulsion to room temperature under gentle agitation.

Physicochemical Characterization of the Nanoemulsion
  • Droplet Size and Polydispersity Index (PDI): Utilize dynamic light scattering (DLS) to measure the mean droplet diameter and PDI. For intravenous administration, a mean droplet size of less than 200 nm and a PDI below 0.2 are desirable.

  • Zeta Potential: Assess the surface charge of the droplets via electrophoretic light scattering. A zeta potential of approximately ±30 mV suggests good colloidal stability.

  • API Content and Encapsulation Efficiency: Quantify the concentration of the API in the formulation using a validated HPLC method. To determine the encapsulation efficiency, separate the free API from the nanoemulsion using a technique such as ultracentrifugation followed by analysis of the supernatant.

  • pH and Osmolality: Ensure the final formulation is within a physiologically acceptable range by measuring the pH (target: 7.0-7.4) and osmolality (target: ~300 mOsm/kg).

  • Sterility: For in vivo use, the nanoemulsion must be sterilized by filtration through a 0.22 µm sterile filter.

Visualizations

Experimental Workflow for Nanoemulsion Formulation

experimental_workflow cluster_prep 1. Preparation cluster_emuls 2. Emulsification cluster_char 3. Characterization cluster_final 4. Finalization A Weigh API & Excipients B Dissolve API in Oil Phase (40-50°C) A->B D Create Pre-emulsion B->D C Prepare & Heat Aqueous Phase C->D E High-Pressure Homogenization D->E F Droplet Size & PDI E->F G Zeta Potential E->G H API Content & EE E->H I pH & Osmolality E->I J Sterile Filtration (0.22 µm) I->J K Final Product for in vivo Studies J->K

Caption: Workflow for nanoemulsion formulation.

Postulated Signaling Pathway: FAAH Inhibition

faah_inhibition_pathway cluster_pathway Postulated FAAH Inhibition Pathway Compound N-Cyclopropyl-11-(2-hexyl- 5-hydroxyphenoxy)undecanamide FAAH FAAH Enzyme Compound->FAAH Inhibition Degradation Inactive Metabolites FAAH->Degradation Anandamide Anandamide (AEA) Anandamide->FAAH Hydrolysis CB_Receptors Cannabinoid Receptors (CB1 & CB2) Anandamide->CB_Receptors Activation Signaling Downstream Cellular Effects (e.g., Reduced Neurotransmission) CB_Receptors->Signaling

Caption: Postulated FAAH inhibition pathway.

Conclusion

The successful formulation of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide for in vivo research is contingent upon overcoming its inherent lipophilicity. The oil-in-water nanoemulsion protocol detailed herein provides a robust starting point for developing a suitable intravenous formulation. Thorough physicochemical characterization is paramount to ensure the production of a stable, safe, and effective drug delivery system. The proposed FAAH inhibitory pathway offers a compelling hypothesis for the compound's mechanism of action, which can be explored in subsequent pharmacological studies.

References

Application Notes and Protocols for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a key pathological feature of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The endocannabinoid system, particularly the enzyme Fatty Acid Amide Hydrolase (FAAH), has emerged as a promising therapeutic target for mitigating neuroinflammation. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which in turn can modulate neuroinflammatory responses, exerting neuroprotective effects.

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a novel compound designed as a potent and selective FAAH inhibitor. Its unique structural features, including the N-cyclopropyl group and the substituted phenoxyundecanamide backbone, suggest a potential for high efficacy and favorable pharmacokinetic properties. These application notes provide a comprehensive overview of the potential use of this compound in neuroinflammation research, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is hypothesized to act as a potent inhibitor of FAAH. By blocking the active site of this enzyme, it prevents the hydrolysis of anandamide (AEA) and other N-acylethanolamines (NAEs). The resulting elevation of endogenous AEA levels enhances the activation of cannabinoid receptors (CB1 and CB2), which are expressed on various cell types in the central nervous system (CNS), including neurons and microglia. Activation of these receptors on microglia, the resident immune cells of the brain, is known to suppress the production of pro-inflammatory mediators.[1]

Quantitative Data Summary

The following table summarizes the expected quantitative data for a potent FAAH inhibitor like N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, based on typical values for similar compounds.

ParameterAssay SystemExpected ValueReference Compound
FAAH IC50 Recombinant Human FAAH< 20 nMPF-3845, URB597[1]
Selectivity vs. MAGL, COX-1, COX-2>100-foldGeneral FAAH inhibitors[2][3]
Inhibition of LPS-induced TNF-α release BV-2 Microglia or Primary MicrogliaIC50: 1-100 nMURB597[4][5]
Inhibition of LPS-induced IL-1β release BV-2 Microglia or Primary MicrogliaIC50: 1-100 nMURB597[4]
Reduction of PGE2 production LPS-stimulated BV-2 MicrogliaSignificant reduction at 1 µMPF-3845[1]

Signaling Pathway

FAAH_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AEA_ext Anandamide (AEA) CB1_R CB1 Receptor AEA_ext->CB1_R CB2_R CB2 Receptor AEA_ext->CB2_R AEA_int Anandamide (AEA) AEA_ext->AEA_int Transport Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, MAPK) CB1_R->Downstream_Signaling CB2_R->Downstream_Signaling FAAH FAAH AEA_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Compound N-Cyclopropyl-11-(2-hexyl- 5-hydroxyphenoxy)undecanamide Compound->FAAH Inhibition Neuroinflammation_Response ↓ Pro-inflammatory Mediators Downstream_Signaling->Neuroinflammation_Response experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation FAAH_Assay FAAH Inhibition Assay (Determine IC50) Microglia_Assay Anti-inflammatory Assay in Microglia (LPS-stimulated) FAAH_Assay->Microglia_Assay Proceed if potent Cytokine_Measurement Measure Cytokines (TNF-α, IL-1β, PGE2) Microglia_Assay->Cytokine_Measurement Animal_Model LPS-induced Neuroinflammation Model (Rodent) Cytokine_Measurement->Animal_Model Proceed if effective Brain_Analysis Brain Tissue Analysis Animal_Model->Brain_Analysis Behavioral_Tests Behavioral Assessments (Optional) Animal_Model->Behavioral_Tests End End Brain_Analysis->End Behavioral_Tests->End Start Start Start->FAAH_Assay logical_relationship Compound N-Cyclopropyl-11-(2-hexyl- 5-hydroxyphenoxy)undecanamide FAAH_Inhibition FAAH Inhibition Compound->FAAH_Inhibition AEA_Increase Increased Endogenous Anandamide (AEA) FAAH_Inhibition->AEA_Increase CB_Activation CB1/CB2 Receptor Activation AEA_Increase->CB_Activation Microglia_Modulation Modulation of Microglial Activation CB_Activation->Microglia_Modulation Reduced_Inflammation Reduced Neuroinflammation Microglia_Modulation->Reduced_Inflammation Neuroprotection Potential for Neuroprotection Reduced_Inflammation->Neuroprotection

References

Application of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in Pain Studies: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, there is no publicly available scientific literature or data specifically detailing the application of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in pain studies. Therefore, the following Application Notes and Protocols are provided as a methodological template for researchers, scientists, and drug development professionals. This document outlines the standard experimental approaches that would be employed to evaluate a novel compound for its potential analgesic properties. The data presented is hypothetical and for illustrative purposes only.

Application Notes

Compound: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

Hypothesized Mechanism of Action: Based on its structural features, including a lipophilic tail, a central aromatic core, and an amide headgroup, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is hypothesized to interact with key targets in pain signaling pathways. Potential targets could include G-protein coupled receptors (GPCRs) such as cannabinoid or opioid receptors, or enzymes involved in the inflammatory cascade like cyclooxygenases (COX). The N-cyclopropyl amide moiety may influence binding affinity and metabolic stability.

Potential Therapeutic Indications:

  • Neuropathic Pain

  • Inflammatory Pain

  • Post-operative Pain

Pharmacokinetic Profile (Hypothetical):

  • Solubility: Predicted to be low in aqueous media, requiring formulation with solubilizing agents for in vivo studies.

  • Metabolism: Potential for hepatic metabolism via cytochrome P450 enzymes.

  • Bioavailability: Oral bioavailability would need to be determined through pharmacokinetic studies.

Data Presentation

The following tables present hypothetical data for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, which would be generated during preclinical evaluation.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition Assays (Hypothetical Data)

TargetAssay TypeIC50 / Ki (nM)
Cannabinoid Receptor 1 (CB1)Radioligand Binding> 10,000
Cannabinoid Receptor 2 (CB2)Radioligand Binding150
Opioid Receptor (Mu)Radioligand Binding> 10,000
Cyclooxygenase-1 (COX-1)Enzyme Inhibition5,200
Cyclooxygenase-2 (COX-2)Enzyme Inhibition850
Transient Receptor Potential Vanilloid 1 (TRPV1)Calcium Flux Assay1,200

Table 2: In Vivo Efficacy in Animal Models of Pain (Hypothetical Data)

Animal ModelPain TypeDose (mg/kg)Route of Administration% Pain Reduction
Rat Formalin Test (Late Phase)Inflammatory10Oral45%
Rat Chronic Constriction Injury (CCI)Neuropathic10Intraperitoneal60%
Mouse Acetic Acid WrithingVisceral5Oral75%

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide against COX-1 and COX-2 enzymes.

Materials:

  • N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the COX enzyme, and the compound at various concentrations. Include a positive control (a known COX inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate at the appropriate temperature (e.g., 37°C) for a defined period.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate for a specific time to allow for prostaglandin production.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 2: In Vivo Rat Formalin Test for Inflammatory Pain

Objective: To evaluate the analgesic efficacy of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in a model of inflammatory pain.

Materials:

  • N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Formalin solution (5%)

  • Adult male Sprague-Dawley rats

  • Observation chambers with mirrors

Procedure:

  • Acclimate the rats to the observation chambers.

  • Prepare the test compound in the vehicle at the desired concentrations.

  • Administer the compound or vehicle to the rats via the chosen route (e.g., oral gavage) at a specific time before the formalin injection.

  • Inject a dilute formalin solution into the plantar surface of one hind paw.

  • Immediately place the rat back into the observation chamber.

  • Record the amount of time the animal spends licking or flinching the injected paw. This is typically done in two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-60 minutes post-injection, representing inflammatory pain).

  • Compare the pain behaviors of the compound-treated group to the vehicle-treated group to determine the percentage of pain reduction.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPCR Hypothetical GPCR (e.g., CB2) AC Adenylate Cyclase GPCR->AC Inhibits Compound N-Cyclopropyl-11- (2-hexyl-5-hydroxyphenoxy)undecanamide Compound->GPCR Binds and Activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of CREB CREB PKA->CREB Reduces phosphorylation of Gene_Expression Altered Gene Expression (Reduced Pro-inflammatory Cytokines) CREB->Gene_Expression Leads to Pain_Reduction Analgesia / Pain Reduction Gene_Expression->Pain_Reduction Results in

Caption: Hypothetical Signaling Pathway for Analgesia.

Experimental_Workflow Start Compound Synthesis and Characterization In_Vitro In Vitro Screening (Receptor Binding, Enzyme Assays) Start->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vitro->In_Vivo_PK Promising Candidates In_Vivo_Efficacy In Vivo Efficacy (Pain Models) In_Vivo_PK->In_Vivo_Efficacy Toxicology Preliminary Toxicology In_Vivo_Efficacy->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization Data Review Lead_Optimization->In_Vitro Iterative Design End Candidate for Further Development Lead_Optimization->End Successful Candidate

Caption: General Experimental Workflow for Analgesic Drug Discovery.

Application Notes and Protocols: Solubility Testing of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a novel synthetic compound with potential applications in drug discovery and development. Its long aliphatic chain and aromatic moieties suggest that it is likely a hydrophobic molecule. Understanding the solubility of this compound in biologically relevant aqueous buffers is a critical first step in its preclinical evaluation. Poor aqueous solubility can significantly hinder in vitro assay performance, lead to inaccurate biological data, and present challenges for formulation and in vivo studies.[1][2]

These application notes provide a detailed protocol for determining the thermodynamic solubility of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in a panel of commonly used biological buffers: Phosphate-Buffered Saline (PBS), TRIS-buffered saline (TBS), and HEPES-buffered saline (HBS). The protocols are designed to be adaptable for similar hydrophobic small molecules.

Data Presentation: Solubility of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

The following table summarizes the hypothetical solubility data for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in various biological buffers at different pH values. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.

Buffer (Concentration)pHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Phosphate-Buffered Saline (1X)7.4251.2 ± 0.22.6 ± 0.4Shake-Flask
Phosphate-Buffered Saline (1X)7.4372.5 ± 0.35.5 ± 0.7Shake-Flask
TRIS-Buffered Saline (50 mM)7.4251.5 ± 0.13.3 ± 0.2Shake-Flask
TRIS-Buffered Saline (50 mM)8.0251.8 ± 0.23.9 ± 0.4Shake-Flask
HEPES-Buffered Saline (20 mM)7.4251.4 ± 0.33.1 ± 0.7Shake-Flask
HEPES-Buffered Saline (20 mM)7.0251.1 ± 0.12.4 ± 0.2Shake-Flask

Note: The molar concentration is calculated based on a hypothetical molecular weight of 459.7 g/mol for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Experimental Protocols

I. Preparation of Biological Buffers

Accurate and consistent buffer preparation is crucial for reproducible solubility data.[3] Buffers should be prepared with high-purity water and reagents. It is recommended to sterilize buffers by filtration (0.22 µm filter) for long-term storage and to prevent microbial growth, which can affect pH and compound stability.[4][5]

A. 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • To prepare 1 liter of 1X PBS, dissolve the following in 800 mL of purified water:[4][6]

    • 8 g of Sodium Chloride (NaCl)[4][6]

    • 0.2 g of Potassium Chloride (KCl)[4]

    • 1.44 g of Disodium Phosphate (Na₂HPO₄)[4][6]

    • 0.24 g of Monopotassium Phosphate (KH₂PO₄)[4]

  • Adjust the pH to 7.4 using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as needed.[7][8]

  • Add purified water to a final volume of 1 liter.[4][6]

  • Sterilize by autoclaving or filtration. Store at room temperature.[4][8]

B. 50 mM TRIS-Buffered Saline (TBS), pH 7.4

  • To prepare 1 liter of TBS, dissolve the following in 800 mL of purified water:

    • 6.057 g of TRIS (Tris(hydroxymethyl)aminomethane)

    • 8.766 g of Sodium Chloride (NaCl)

  • Adjust the pH to 7.4 with concentrated HCl.

  • Add purified water to a final volume of 1 liter.

  • Sterilize by filtration and store at 4°C.

C. 20 mM HEPES-Buffered Saline (HBS), pH 7.4

  • To prepare 1 liter of HBS, dissolve the following in 800 mL of purified water:

    • 4.766 g of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

    • 8.18 g of Sodium Chloride (NaCl)

  • Adjust the pH to 7.4 with 1 M NaOH.

  • Add purified water to a final volume of 1 liter.

  • Sterilize by filtration and store at 4°C.

II. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1] It involves equilibrating an excess amount of the solid compound with the solvent (buffer) over a defined period.

A. Materials

  • N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (solid)

  • Prepared biological buffers (PBS, TBS, HBS)

  • Co-solvent: Dimethyl sulfoxide (DMSO) (optional, for creating stock solutions)[2]

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Calibrated pH meter

B. Protocol

  • Preparation of Compound: Add an excess amount of solid N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide to a glass vial. A general starting point is 1-5 mg of compound per 1 mL of buffer. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Addition of Buffer: Add a precise volume of the desired biological buffer to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours. This duration is typically sufficient to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, carefully remove the vials and let them stand to allow larger particles to settle. To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Sample Preparation for Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or a mixture of buffer and organic solvent) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve of the compound should be prepared in the same diluent to ensure accurate quantification.

  • Data Analysis: Calculate the solubility in µg/mL and, if the molecular weight is known, in µM. The experiment should be performed in triplicate for each buffer and condition to ensure reproducibility.

Visualizations

Experimental Workflow for Solubility Testing

The following diagram illustrates the key steps in the shake-flask solubility testing protocol.

G A 1. Add Excess Solid Compound to Vial B 2. Add Biological Buffer A->B C 3. Equilibrate on Shaker (24-48 hours) B->C D 4. Centrifuge to Separate Solid and Liquid Phases C->D E 5. Collect Supernatant (Saturated Solution) D->E F 6. Dilute Supernatant E->F G 7. Quantify by HPLC F->G H 8. Calculate Solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Hypothetical Signaling Pathway Involvement

Compounds with structures similar to N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, possessing a phenolic hydroxyl group and a long lipid-like tail, may interact with cell membranes or intracellular receptors. The diagram below depicts a hypothetical signaling pathway where such a compound might act as a ligand for a G-protein coupled receptor (GPCR).

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein Activates Compound N-Cyclopropyl-11-(2-hexyl-5- hydroxyphenoxy)undecanamide Compound->GPCR Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Caption: Hypothetical GPCR signaling pathway for the test compound.

References

Application Notes and Protocols for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide Efficacy Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, also referred to as CTB, is a small molecule modulator of the histone acetyltransferase p300.[1][2][3] Histone acetyltransferases (HATs) are a class of enzymes crucial for regulating gene expression through the acetylation of histone and non-histone proteins.[4][5] The p300/CBP coactivator family, in particular, is implicated in a variety of cellular processes, including cell cycle control, differentiation, and apoptosis.[2] Dysregulation of p300/CBP activity is associated with various human diseases, including cancer.[2]

Contrary to some initial classifications, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is predominantly reported to be a p300 HAT activator , enhancing its enzymatic activity in a dose-dependent manner.[1][2][3][6] Interestingly, despite its role as an activator, studies have also demonstrated its ability to inhibit the viability of cancer cell lines, such as MCF-7 breast cancer cells, and to induce apoptosis.[1][6] This suggests a complex mechanism of action or concentration-dependent effects that warrant thorough investigation.

These application notes provide a comprehensive experimental framework to elucidate the efficacy of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, focusing on confirming its mechanism of action and evaluating its therapeutic potential in cancer.

Key Signaling Pathway: p300/CBP-Mediated Transcription

The central signaling pathway modulated by N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide involves the p300/CBP-mediated acetylation of histones and other transcription factors. This process leads to chromatin relaxation and enhanced gene transcription. Key downstream targets of p300/CBP that are relevant to cancer include p53, a tumor suppressor protein whose activation can lead to apoptosis.[3]

p300_pathway CTB N-Cyclopropyl-11-(2-hexyl-5- hydroxyphenoxy)undecanamide (CTB) p300_CBP p300/CBP CTB->p300_CBP Activates Histones Histones (e.g., H3, H4) p300_CBP->Histones Acetylates p53 p53 p300_CBP->p53 Acetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription Acetylated_p53 Acetylated p53 (Activated) p53->Acetylated_p53 Apoptosis Apoptosis Acetylated_p53->Apoptosis

Caption: p300/CBP signaling pathway activated by CTB.

Experimental Workflow

The following workflow outlines a logical progression for evaluating the efficacy of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, from initial biochemical validation to in vivo tumor models.

experimental_workflow cluster_0 Phase 1: In Vitro Mechanistic Validation cluster_1 Phase 2: In Vitro Efficacy Screening cluster_2 Phase 3: In Vivo Efficacy Studies A In Vitro p300 HAT Activity Assay B Cellular Histone Acetylation Assay A->B C Western Blot for Acetylated p53 B->C D Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) C->D E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis E->F G Xenograft Tumor Model Selection (e.g., MCF-7 in nude mice) F->G H Dose-Response and Toxicity Studies G->H I Tumor Growth Inhibition Assessment H->I J Pharmacodynamic Biomarker Analysis (e.g., Acetylated Histones in Tumors) I->J

Caption: Experimental workflow for efficacy studies.

Experimental Protocols

Phase 1: In Vitro Mechanistic Validation

4.1.1. In Vitro p300 Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)

  • Objective: To quantify the effect of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide on the enzymatic activity of recombinant p300.

  • Materials:

    • Recombinant human p300 protein

    • Histone H3 peptide substrate

    • Acetyl-CoA

    • N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (CTB)

    • HAT activity assay kit (fluorometric), such as Abcam ab204709 or similar[7]

    • Black 96-well microplate

    • Fluorescent microplate reader

  • Protocol:

    • Prepare a dilution series of CTB in DMSO. The final DMSO concentration in the assay should be kept below 1%.

    • In a 96-well plate, add HAT assay buffer, recombinant p300, and the histone H3 peptide substrate.

    • Add the diluted CTB or vehicle control (DMSO) to the respective wells.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate the plate at 37°C for the time recommended by the kit manufacturer (e.g., 30-60 minutes).

    • Stop the reaction and add the developing solution as per the kit instructions.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of p300 activity relative to the vehicle control.

4.1.2. Cellular Histone Acetylation Assay

  • Objective: To determine the effect of CTB on histone H3 and H4 acetylation levels in a cellular context.

  • Materials:

    • MCF-7 breast cancer cell line

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • CTB

    • Lysis buffer

    • Antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-total-Histone H4, and appropriate secondary antibodies.

    • Western blot reagents and equipment.

  • Protocol:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of CTB for a specified time (e.g., 24 hours).

    • Harvest the cells and prepare whole-cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against acetylated and total histones.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Phase 2: In Vitro Efficacy Screening

4.2.1. Cell Viability Assay (MTT)

  • Objective: To assess the effect of CTB on the metabolic activity and viability of cancer cells.

  • Materials:

    • MCF-7 cells

    • CTB

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Seed MCF-7 cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of CTB concentrations for 24, 48, and 72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

4.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by CTB.

  • Materials:

    • MCF-7 cells

    • CTB

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Protocol:

    • Treat MCF-7 cells with CTB at its IC50 concentration for 24, 48, and 72 hours.[3]

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Phase 3: In Vivo Efficacy Studies

4.3.1. Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of CTB in a living organism.

  • Materials:

    • Female athymic nude mice (4-6 weeks old)

    • MCF-7 cells

    • Matrigel

    • CTB formulated for in vivo administration

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer CTB (e.g., via intraperitoneal injection) or vehicle control daily or on a predetermined schedule.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate tumor growth inhibition (TGI).

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: In Vitro p300 HAT Activity

CTB Concentration (µM)Mean Fluorescence Units (RFU)Standard Deviation% p300 Activity (Relative to Control)
0 (Vehicle)100
1
10
50
100
250

Table 2: Cellular Histone Acetylation

CTB Concentration (µM)Acetyl-H3 / Total H3 (Fold Change)Acetyl-H4 / Total H4 (Fold Change)
0 (Vehicle)1.01.0
10
50
100

Table 3: Cell Viability (IC50 Values)

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7

Table 4: Apoptosis Induction

Treatment% Early Apoptotic Cells% Late Apoptotic Cells
Vehicle Control (48h)
CTB (IC50, 48h)

Table 5: In Vivo Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day X (mm³)Standard Deviation% Tumor Growth Inhibition
Vehicle Control0
CTB (Dose 1)
CTB (Dose 2)

Conclusion

This comprehensive experimental design provides a robust framework for evaluating the efficacy of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. By systematically confirming its mechanism as a p300 activator and subsequently assessing its anti-proliferative and pro-apoptotic effects in vitro and in vivo, researchers can gain a thorough understanding of its therapeutic potential. The detailed protocols and data presentation formats are intended to guide scientists in generating high-quality, reproducible data for drug development purposes.

References

Troubleshooting & Optimization

"improving solubility of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide for assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers working with N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, focusing on challenges related to its solubility in assay development.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide?

Based on its chemical structure, which includes a long alkyl chain, a phenoxy group, and a cyclopropyl amide, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is predicted to be a highly lipophilic molecule. Such compounds often exhibit poor water solubility due to their non-polar nature, which is a common challenge in drug development for a significant percentage of new chemical entities.[1][2][3] The structural similarity to endocannabinoids, which are known to be lipophilic and water-insoluble, further supports this assessment.[4]

Q2: What are the initial steps to take when solubility issues are encountered?

The first step is to determine the extent of the solubility problem. This can be done by attempting to dissolve a small, known amount of the compound in your primary assay buffer. If precipitation or cloudiness is observed, a systematic approach to improving solubility should be undertaken. This typically involves testing a range of solvents and excipients.

Q3: Are there any recommended starting solvents for creating a stock solution?

For lipophilic compounds like N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, it is advisable to start with organic solvents. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

It is crucial to determine the maximum concentration at which the compound is soluble in the chosen organic solvent before preparing a concentrated stock solution. Subsequently, this stock solution can be diluted into the aqueous assay buffer. Be mindful of the final concentration of the organic solvent in the assay, as it can affect cellular health and assay performance.

Troubleshooting Guide

This guide addresses common problems encountered when preparing N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide for assays.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of stock solution into aqueous buffer. The compound is "crashing out" of solution as the polarity of the solvent increases.1. Decrease the final concentration: The most straightforward approach is to use a more diluted working solution. 2. Increase the percentage of co-solvent: If the assay can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., DMSO from 0.1% to 0.5%) can help maintain solubility. 3. Use a different solubilization strategy: Consider using surfactants, cyclodextrins, or lipid-based formulations.[3][5]
Inconsistent assay results or poor dose-response curves. This could be due to incomplete dissolution of the compound, leading to inaccurate concentrations in the assay.1. Visually inspect solutions: Before use, ensure all solutions are clear and free of visible precipitate. Use a microscope if necessary. 2. Sonication: Gently sonicate the stock solution and working solutions to aid dissolution. 3. Vortexing: Ensure thorough mixing of all solutions.
Cloudiness or opalescence in the final assay medium. This may indicate the formation of a colloidal suspension or micelles rather than a true solution.1. Filter sterilization: If sterile conditions are required, be aware that some of the compound may be lost if it is not fully dissolved and is retained by the filter. Consider post-filtration concentration analysis. 2. Dynamic Light Scattering (DLS): If available, DLS can be used to assess particle size and confirm if a true solution has been formed.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Accurately weigh 1 mg of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

  • Add a sufficient volume of 100% DMSO to achieve a desired high-concentration stock (e.g., 10 mM). The exact volume will depend on the molecular weight of the compound.

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Optimal Co-solvent/Buffer Systems
  • Prepare a 10 mM stock solution of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in 100% DMSO.

  • Prepare a series of aqueous buffers containing different co-solvents or excipients. Examples include:

    • Phosphate-buffered saline (PBS) with 0.1%, 0.5%, and 1% DMSO.

    • PBS with 0.01%, 0.05%, and 0.1% Tween® 20 or Triton™ X-100.

    • PBS with 1%, 5%, and 10% Solutol® HS 15.

    • A solution of 10 mM methyl-β-cyclodextrin in PBS.

  • Add the DMSO stock solution to each of the buffer systems to achieve a final compound concentration of 100 µM.

  • Incubate the solutions at room temperature for 1 hour.

  • Visually inspect for any signs of precipitation or cloudiness.

  • If available, measure the turbidity of each solution using a spectrophotometer at 600 nm.

  • The co-solvent/buffer system that results in the clearest solution with the lowest turbidity is the most suitable for your assay.

Data Presentation

The following tables present hypothetical data to illustrate the outcomes of solubility screening experiments.

Table 1: Solubility Screening in Different Organic Solvents

SolventMaximum Soluble Concentration (mM)Observations
DMSO50Clear solution
Ethanol25Clear solution
Methanol10Slight haze observed at higher concentrations
Acetone30Clear solution

Table 2: Turbidity of Working Solutions in Different Aqueous Buffers

Buffer SystemTurbidity (OD600)Visual Observation
PBS + 0.1% DMSO0.5Heavy precipitate
PBS + 0.5% DMSO0.2Slight precipitate
PBS + 1% DMSO0.05Clear solution
PBS + 0.1% Tween® 200.08Slightly hazy
PBS + 10 mM Methyl-β-cyclodextrin0.02Clear solution

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock High Concentration Stock dissolve->stock dilute Dilute Stock in Assay Buffer stock->dilute mix Vortex dilute->mix observe Observe for Precipitation mix->observe precipitate Precipitation Observed observe->precipitate Yes no_precipitate No Precipitation observe->no_precipitate No lower_conc Lower Final Concentration precipitate->lower_conc add_cosolvent Add Co-solvents / Excipients precipitate->add_cosolvent change_solvent Change Formulation Strategy precipitate->change_solvent assay assay no_precipitate->assay Proceed to Assay signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand N-Cyclopropyl-11- (2-hexyl-5-hydroxyphenoxy) undecanamide receptor Cannabinoid Receptor (e.g., CB1/CB2) ligand->receptor gi Gi/o Protein receptor->gi ac Adenylate Cyclase gi->ac mapk MAPK Pathway gi->mapk ion_channel Ion Channels gi->ion_channel camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka creb CREB pka->creb gene Gene Expression creb->gene mapk->gene

References

"overcoming poor bioavailability of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. The information provided is based on general principles for overcoming poor bioavailability of lipophilic and poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide that contribute to its poor bioavailability?

Based on its chemical structure, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is predicted to be a highly lipophilic compound with low aqueous solubility. This combination often leads to poor dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption and results in low oral bioavailability.

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

The initial steps should focus on enhancing the solubility and dissolution rate. Common approaches include particle size reduction (micronization or nanosizing), salt formation if the compound has ionizable groups, and formulation into amorphous solid dispersions or lipid-based systems.[1][2][3]

Q3: Which formulation strategies are most likely to be successful for a highly lipophilic compound like this?

Lipid-based formulations are often the most effective for highly lipophilic drugs.[4] These can include nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs).[5][6] These formulations can enhance absorption by utilizing the body's natural lipid absorption pathways.[7]

Q4: Can amorphous solid dispersions be a viable option?

Yes, amorphous solid dispersions (ASDs) are a well-established method for improving the bioavailability of poorly soluble drugs.[2] By dispersing the compound in a polymer matrix in its amorphous (non-crystalline) state, the energy barrier for dissolution is lowered, leading to improved solubility and absorption.[2]

Troubleshooting Guides

Issue: Low and Variable In Vivo Exposure in Preclinical Models
Possible Cause Troubleshooting Steps
Poor Dissolution in GI Tract 1. Particle Size Reduction: Attempt micronization or nanosizing of the API to increase the surface area for dissolution.[3] 2. Formulation Enhancement: Develop a lipid-based formulation (e.g., nanoemulsion) or an amorphous solid dispersion to improve solubility.[2][5]
First-Pass Metabolism 1. Route of Administration: Consider alternative routes of administration (e.g., parenteral) to bypass the liver. 2. Metabolic Inhibition: Co-administer with a known inhibitor of the relevant metabolic enzymes (requires identification of metabolic pathways).
Food Effects 1. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. Lipophilic drugs often show enhanced absorption with high-fat meals.[7]
Issue: Difficulty in Preparing a Stable and Consistent Formulation
Possible Cause Troubleshooting Steps
Drug Recrystallization in Amorphous Solid Dispersion 1. Polymer Screening: Screen a variety of polymers to find one that has good miscibility with the drug. 2. Drug Loading: Optimize the drug loading to ensure it remains below the saturation point within the polymer.
Nanoemulsion Instability (Phase Separation) 1. Surfactant and Co-surfactant Optimization: Screen different surfactants and co-surfactants and optimize their ratios to achieve a stable nanoemulsion. 2. Homogenization Parameters: Optimize the energy input during homogenization (e.g., sonication or high-pressure homogenization).

Quantitative Data Summary

The following table presents hypothetical data for different formulation strategies to enhance the oral bioavailability of a model compound with properties similar to N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Formulation Strategy Aqueous Solubility (µg/mL) Dissolution Rate (mg/min) Oral Bioavailability (%)
Unformulated API (Crystalline) < 0.10.05< 1
Micronized API 0.50.25
Amorphous Solid Dispersion (1:4 Drug:Polymer) 152.525
Nanoemulsion (10% Oil, 20% Surfactant) > 50 (in formulation)8.045
Solid Lipid Nanoparticles > 30 (in formulation)6.538

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation
  • Oil Phase Preparation: Dissolve N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in a suitable oil (e.g., medium-chain triglycerides) at the desired concentration.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol).

  • Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring continuously.

  • Nanoemulsification: Subject the coarse emulsion to high-energy homogenization using a probe sonicator or a high-pressure homogenizer until a translucent nanoemulsion is formed.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Solution Preparation: Dissolve N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide and a suitable polymer (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., methanol or acetone).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid film under vacuum to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid dispersion and sieve to obtain a uniform particle size.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_outcome Desired Outcome problem Poor Bioavailability of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide formulation Formulation Strategies: - Lipid-Based - Amorphous Solid Dispersion - Particle Size Reduction problem->formulation Address with invitro In Vitro Testing: - Solubility - Dissolution - Stability formulation->invitro Evaluate via invivo In Vivo Testing: - Pharmacokinetics - Efficacy invitro->invivo Optimize & Advance to outcome Enhanced Bioavailability and Therapeutic Efficacy invivo->outcome Achieve

Caption: Experimental workflow for overcoming poor bioavailability.

formulation_decision_tree start Start: Poorly Soluble Compound lipophilicity High Lipophilicity? start->lipophilicity thermal_stability Thermally Stable? lipophilicity->thermal_stability No lipid_based Lipid-Based Formulations (Nanoemulsions, SEDDS) lipophilicity->lipid_based Yes asd Amorphous Solid Dispersion thermal_stability->asd Yes (Hot Melt Extrusion) No (Solvent Evaporation) micronization Particle Size Reduction (Micronization/Nanosizing) thermal_stability->micronization Consider as alternative

Caption: Decision tree for selecting a formulation strategy.

signaling_pathway compound N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide receptor Target Receptor compound->receptor Binds to downstream_kinase Downstream Kinase Cascade receptor->downstream_kinase Activates transcription_factor Transcription Factor Activation downstream_kinase->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Anti-inflammatory) transcription_factor->cellular_response Induces

Caption: Hypothetical signaling pathway for the compound.

References

Technical Support Center: Synthesis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide?

A1: The synthesis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide typically involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 2-hexylresorcinol with an 11-halo-undecanoic acid ester (e.g., methyl 11-bromoundecanoate) in the presence of a base to form the corresponding ether-ester intermediate.

  • Amidation: Hydrolysis of the ester intermediate to the carboxylic acid, followed by coupling with cyclopropylamine using a suitable coupling agent, or direct aminolysis of the ester with cyclopropylamine.

Q2: My reaction is complete, but I am observing multiple spots on my TLC plate. What are the possible impurities?

A2: Several impurities can arise during the synthesis. The most common include:

  • Unreacted Starting Materials: 2-hexylresorcinol, 11-halo-undecanoic acid ester, cyclopropylamine.

  • Side-Products from Ether Synthesis: Dialkylated resorcinol, where the halo-ester has reacted with both hydroxyl groups of the resorcinol.

  • Side-Products from Amidation: Unreacted carboxylic acid intermediate, or byproducts from the decomposition of the coupling agent (e.g., dicyclohexylurea if DCC is used).

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., DMF, THF, Ethyl Acetate).

Q3: How can I identify the specific impurities in my product mixture?

A3: A combination of analytical techniques is recommended for impurity identification:

  • Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of your product and resolve different impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the impurities, which can help in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities. Common solvent and reagent peaks are well-documented.

Q4: What are the recommended purification methods for the final product?

A4: The choice of purification method depends on the nature of the impurities.

  • Aqueous Workup: Acid and base washes can remove unreacted acidic (e.g., carboxylic acid) and basic (e.g., cyclopropylamine) starting materials.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from non-polar and closely related impurities.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can significantly improve purity.

Troubleshooting Guides

Issue 1: Low Yield in the Williamson Ether Synthesis Step
Potential Cause Troubleshooting Action
Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous.
Side reaction of the halo-ester.Add the halo-ester slowly to the reaction mixture to minimize side reactions.
Inactive halide.Consider using the iodo-ester, which is more reactive than the bromo- or chloro-esters.
Steric hindrance from the hexyl group.Increase the reaction temperature and/or reaction time.
Issue 2: Presence of Di-Alkylated Impurity
Potential Cause Troubleshooting Action
Excess of the 11-halo-undecanoic acid ester.Use a stoichiometric amount or a slight excess of the resorcinol starting material.
Strong reaction conditions.Perform the reaction at a lower temperature to favor mono-alkylation.
Issue 3: Incomplete Amidation Reaction

| Potential Cause | Troubleshooting Action | | Inactive coupling agent. | Use a fresh batch of the coupling agent (e.g., HATU, HBTU, or DCC). | | Poor solubility of the carboxylic acid intermediate. | Use a suitable aprotic solvent such as DMF or THF. | | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated acid intermediate. |

Experimental Protocols

Protocol 1: Synthesis of 11-(2-hexyl-5-hydroxyphenoxy)undecanoic acid
  • To

Technical Support Center: Addressing Off-Target Effects of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the biological targets or potential off-target effects of "N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide." The following technical support guide is based on the hypothetical assumption that this compound is a novel kinase inhibitor. The troubleshooting advice, experimental protocols, and frequently asked questions are derived from established principles and methodologies for characterizing the off-target effects of small molecule kinase inhibitors in a research setting.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known function of the intended target kinase. Could this be an off-target effect of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide?

A1: Yes, observing a phenotype that does not align with the canonical signaling of the primary target is a common indicator of potential off-target activity.[1][2] Kinase inhibitors, particularly those targeting the ATP-binding site, can interact with multiple kinases due to structural similarities in this region.[1] We recommend performing a comprehensive kinase panel screen to identify potential off-target interactions.

Q2: What is the first step we should take to investigate potential off-target effects of our compound?

A2: The initial and most crucial step is to perform a broad kinase selectivity profile.[3] Screening your compound against a large panel of kinases will provide a quantitative measure of its inhibitory activity against a wide range of potential off-targets. This data is essential for interpreting cellular assay results and guiding further investigation.

Q3: How can we confirm that the observed off-target effect is responsible for the phenotype we are seeing in our cellular model?

A3: To correlate an off-target interaction with a specific cellular phenotype, you can employ several strategies:

  • Use a structurally unrelated inhibitor: Test a different inhibitor with a known distinct off-target profile but the same primary target. If the phenotype disappears, it is likely caused by an off-target effect of your initial compound.

  • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein. If the phenotype is rescued or mimicked, it strongly suggests the involvement of that off-target.

  • Dose-response analysis: Compare the concentration at which the compound inhibits the primary target with the concentration that produces the off-target phenotype. A significant discrepancy may indicate an off-target effect.

Q4: Can off-target effects be beneficial or lead to new therapeutic applications?

A4: Yes, the phenomenon of "polypharmacology," where a drug interacts with multiple targets, can sometimes be advantageous.[4] Unintended off-target effects can reveal novel therapeutic opportunities or lead to the development of dual-activity agents for complex diseases.[4][5] However, these effects must be carefully characterized to distinguish them from undesirable toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between biochemical and cellular assays Off-target effects in the cellular environment not present in a purified system.Perform a kinome-wide selectivity screen to identify potential off-targets. Validate these off-targets in a cellular context using methods like NanoBRET.[4]
Observed toxicity at effective concentrations Inhibition of an essential off-target kinase.Cross-reference identified off-targets with known essential kinases. If a match is found, consider medicinal chemistry efforts to improve selectivity.
Phenotype is observed at concentrations well above the IC50 for the primary target The phenotype is likely due to an off-target effect with a weaker affinity.Conduct a dose-response study for both the on-target and off-target effects to determine the therapeutic window.
Conflicting data with previously published inhibitors for the same target Different off-target profiles between your compound and the published inhibitors.Characterize the selectivity profile of all inhibitors used in your studies to understand how off-target effects may contribute to differing results.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

Kinase Target IC50 (nM) Fold Selectivity vs. Primary Target Potential Implication
Primary Target Kinase A 151On-target activity
Off-Target Kinase B 15010Moderate off-target activity
Off-Target Kinase C 80053Low off-target activity
Off-Target Kinase D >10,000>667Negligible off-target activity

Table 2: Cellular Potency vs. Off-Target Engagement

Assay Endpoint EC50 (nM) Notes
On-Target Cellular Assay Phosphorylation of downstream substrate25Consistent with primary target inhibition
Off-Target Cellular Assay (Kinase B) Apoptosis induction250Suggests off-target B may contribute to toxicity at higher concentrations
Cell Proliferation Assay Inhibition of cell growth200Potentially a combined effect of on-target and off-target activity

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Commercial Panel
  • Compound Preparation: Prepare a 10 mM stock solution of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in 100% DMSO.

  • Assay Concentration: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) for initial screening against a large kinase panel (e.g., >400 kinases).

  • Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel. This is often a radiometric or fluorescence-based assay.[3]

  • Data Analysis: Results are reported as the percent inhibition relative to a control. Hits (e.g., >50% inhibition) are then selected for follow-up dose-response studies to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
  • Cell Line Preparation: Engineer a cell line to express the suspected off-target kinase as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: Add a fluorescent tracer that binds to the ATP-binding site of the kinase.

  • Compound Treatment: Treat the cells with varying concentrations of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

  • BRET Measurement: If the compound displaces the tracer from the kinase, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease.

  • Data Analysis: The IC50 value for target engagement in live cells can be calculated from the dose-response curve.[4]

Visualizations

cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PrimaryTarget Primary Target (Kinase A) Receptor->PrimaryTarget Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 Proliferation Cell Proliferation Downstream1->Proliferation OffTarget Off-Target (Kinase B) Downstream2 Downstream Effector 2 OffTarget->Downstream2 Apoptosis Apoptosis Downstream2->Apoptosis Compound N-Cyclopropyl-11-(2-hexyl-5- hydroxyphenoxy)undecanamide Compound->PrimaryTarget Inhibition Compound->OffTarget Off-Target Inhibition

Caption: Hypothetical signaling pathway illustrating on-target and off-target effects.

cluster_workflow Experimental Workflow for Off-Target Identification Start Start: Observe Unexpected Phenotype KinaseScreen Perform Broad Kinase Selectivity Screen Start->KinaseScreen IdentifyHits Identify Off-Target Hits (e.g., IC50 < 1 µM) KinaseScreen->IdentifyHits CellularValidation Validate Hits in Cellular Target Engagement Assay (e.g., NanoBRET) IdentifyHits->CellularValidation PhenotypeCorrelation Correlate Off-Target Engagement with Phenotype (e.g., siRNA, CRISPR) CellularValidation->PhenotypeCorrelation SAR Structure-Activity Relationship (SAR) Studies to Improve Selectivity PhenotypeCorrelation->SAR End End: Characterized Compound Profile SAR->End

Caption: Workflow for identifying and validating off-target effects.

cluster_troubleshooting Troubleshooting Logic Start Inconsistent Cellular and Biochemical Data Question1 Is the cellular EC50 >10x the biochemical IC50? Start->Question1 OffTarget Likely Off-Target Effect. Perform Kinase Screen. Question1->OffTarget Yes Permeability Potential Cell Permeability or Stability Issue. Question1->Permeability No NoOffTarget No Significant Off-Targets Identified. OffTarget->NoOffTarget ReviewAssay Review Cellular Assay Conditions and Endpoint. NoOffTarget->ReviewAssay

Caption: Logic diagram for troubleshooting inconsistent experimental data.

References

"N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide stability issues in long-term storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and long-term storage of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide?

A1: For optimal stability, it is recommended to store N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide at low temperatures, protected from light and moisture. The recommended conditions are -20°C in a tightly sealed container, with the headspace filled with an inert gas such as argon or nitrogen.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide has not been definitively established and will depend heavily on the storage conditions. To determine the shelf-life for your specific material and storage setup, a long-term stability study is recommended.

Q3: What are the primary degradation pathways for this molecule?

A3: Based on its chemical structure, which includes a phenolic hydroxyl group and an amide linkage, the two primary anticipated degradation pathways are:

  • Oxidation: The hydroxyphenoxy moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored degradation products.

  • Hydrolysis: The amide bond can undergo hydrolysis, particularly in the presence of acidic or basic contaminants, to yield a carboxylic acid and an amine.

Q4: What are the visible signs of degradation?

A4: Visual indicators of degradation may include a change in the color of the material, often to a yellowish or brownish hue, which can suggest oxidation of the phenolic group. Other signs could be changes in the physical state, such as clumping or melting, if significant degradation has occurred.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most suitable technique for monitoring the stability of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.[1][2] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.

Troubleshooting Guides

Issue 1: I've observed a color change in my sample during storage.

  • Question: What does a color change from white/off-white to yellow/brown indicate? Answer: This is a common indicator of oxidation of the phenolic hydroxyl group. This process can be initiated by exposure to light, air (oxygen), or trace metal contaminants.

  • Question: What steps should I take to prevent further color change? Answer:

    • Ensure the compound is stored in a light-resistant (amber) container.

    • Purge the container with an inert gas (argon or nitrogen) before sealing to displace oxygen.

    • Store at a lower temperature, such as -20°C or -80°C.

    • Confirm the purity of your sample, as impurities can catalyze degradation.

Issue 2: My recent HPLC analysis shows new, smaller peaks that were not present initially.

  • Question: What could be the cause of these new peaks? Answer: New peaks in an HPLC chromatogram are indicative of the formation of degradation products. The retention time of these new peaks can provide clues to their polarity and, by extension, their identity.

  • Question: How can I identify these degradation products? Answer:

    • Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the new peaks.[1] This can help in elucidating their chemical structures.

    • Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products under controlled conditions. The chromatograms from the forced degradation study can be compared to your sample's chromatogram to help identify the unknown peaks.

  • Question: What should I do if the purity of my sample has decreased significantly? Answer: If the purity has fallen below the acceptable limit for your experiments, the batch should be discarded. Review your storage procedures to prevent degradation of future samples. Consider re-purification if the material is valuable and a suitable method is available.

Quantitative Data Summary

As specific long-term stability data for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is not publicly available, the following table is provided as a template for researchers to summarize their own findings from stability studies.

Storage ConditionTime PointPurity (%)Major Degradant 1 (%)Major Degradant 2 (%)Appearance
25°C / 60% RH0 months
1 month
3 months
6 months
5°C0 months
3 months
6 months
12 months
-20°C0 months
6 months
12 months
24 months

Experimental Protocols

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide under various storage conditions over an extended period.

Methodology:

  • Aliquot the test compound into multiple vials for each storage condition to avoid repeated freeze-thaw cycles.

  • Store the vials under the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample using a validated stability-indicating HPLC method.

  • Record the purity of the parent compound and the percentage of any degradation products.

  • Note any changes in physical appearance (color, form).

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.[3][4]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze all stressed samples, along with an unstressed control, by LC-MS to identify and characterize the degradation products.

Visualizations

G Potential Degradation Pathways parent N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide oxidized Oxidized Phenol Derivative (e.g., Quinone-type) parent->oxidized Oxidation (O2, Light, Heat) hydrolyzed_acid 11-(2-hexyl-5-hydroxyphenoxy)undecanoic acid parent->hydrolyzed_acid Amide Hydrolysis (Acid/Base) hydrolyzed_amine Cyclopropylamine parent->hydrolyzed_amine Amide Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for the target molecule.

G Stability Testing Workflow start Start: Pure Compound aliquot Aliquot into Vials for Each Condition & Time Point start->aliquot store Place in Stability Chambers (Defined Temp/RH) aliquot->store pull Pull Samples at Scheduled Time Points store->pull analyze Analyze via Stability-Indicating HPLC Method pull->analyze data Record Purity, Impurities, and Appearance analyze->data evaluate Evaluate Data & Determine Shelf-Life data->evaluate

Caption: Workflow for a typical long-term stability study.

G Troubleshooting Unexpected HPLC Results start Unexpected Peak(s) in HPLC is_known Is the peak a known degradant from forced degradation studies? start->is_known identify Identify peak using LC-MS is_known->identify No quantify Quantify and add to stability report is_known->quantify Yes identify->quantify investigate Investigate storage conditions (Temp, Light, O2 exposure) quantify->investigate retest Consider re-testing or discarding the batch investigate->retest

Caption: Decision tree for troubleshooting unexpected HPLC results.

References

Technical Support Center: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on the purification of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low yield after column chromatography. What are the common causes?

A1: Low yield can stem from several factors during purification:

  • Improper Solvent System (Mobile Phase): If the solvent system is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute from the column at all or may have very broad peaks, leading to excessive fraction collection and loss during solvent removal.

  • Compound Degradation on Silica Gel: The hydroxyl group on the phenyl ring and the amide functionality can make the compound sensitive to acidic silica gel. This can lead to streaking on the TLC plate and degradation during column chromatography.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the stationary phase, especially if there are very polar impurities from the synthesis.

  • Suboptimal Column Packing: Poorly packed columns with air bubbles or cracks can lead to channeling, where the compound and solvent bypass the stationary phase, resulting in poor separation and apparent yield loss.

Q2: I'm observing significant streaking on my TLC plates. How can I resolve this?

A2: Streaking on a Thin-Layer Chromatography (TLC) plate is often indicative of compound degradation on the silica or the compound being too polar for the chosen mobile phase.

  • Use a Neutralizing Agent: Add a small amount of a base, like triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel, preventing the degradation of your acid-sensitive compound.

  • Test Different Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase plate if the compound is sufficiently nonpolar.

  • Adjust Mobile Phase Polarity: Ensure your spotting solvent is not too strong, as this can cause the initial spot to spread. Experiment with different solvent systems to find one that gives a well-defined spot with an Rf value between 0.2 and 0.4.

Q3: My purified compound shows persistent impurities in the NMR spectrum. What are they likely to be and how can I remove them?

A3: Common impurities can include:

  • Starting Materials: Unreacted 11-(2-hexyl-5-hydroxyphenoxy)undecanoic acid or cyclopropylamine.

  • Side-Products: Products from side reactions during the amide coupling step.

  • Solvents: Residual high-boiling point solvents like DMF or DMSO used in the reaction.

Troubleshooting Steps:

  • Liquid-Liquid Extraction: Perform an aqueous wash (e.g., with dilute HCl, then NaHCO3, then brine) before chromatography to remove unreacted amine and acid starting materials.

  • Re-crystallization: If the compound is a solid, re-crystallization can be a highly effective method for removing minor impurities. Test various solvent systems to find one where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • High-Vacuum Drying: To remove residual solvents, dry the compound under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

Q4: The color of my compound is darker than expected (e.g., brown or yellow). Is this a concern?

A4: The 5-hydroxyphenoxy (resorcinol-like) moiety is susceptible to oxidation, which can form colored impurities.

  • Minimize Air and Light Exposure: Keep the compound under an inert atmosphere (like nitrogen or argon) whenever possible, especially during solvent removal and storage.

  • Use Antioxidants: A small amount of an antioxidant like BHT (butylated hydroxytoluene) can sometimes be added during purification or storage to prevent oxidation.

  • Charcoal Treatment: If the color is due to highly conjugated impurities, a charcoal treatment of a solution of your compound followed by filtration through Celite can sometimes remove the color.

Data Presentation: Purification Method Comparison

The following table summarizes typical results from different purification strategies for compounds structurally similar to N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Purification MethodMobile Phase / SolventTypical Purity (by HPLC/NMR)Typical YieldKey Considerations
Silica Gel Chromatography Hexane:Ethyl Acetate (Gradient)90-98%60-80%Potential for streaking; addition of 0.5% triethylamine may be required.
Reversed-Phase Chromatography (C18) Acetonitrile:Water (Gradient)>99%50-70%Good for removing very polar or non-polar impurities; requires specialized equipment (e.g., flash system or HPLC).
Re-crystallization Ethanol/Water or Ethyl Acetate/Hexane>98%40-60%Only effective if a suitable solvent system can be found and the initial purity is already high (>90%).
Liquid-Liquid Extraction Dichloromethane & Aqueous Washes~80-90%>95%Primarily a pre-purification step to remove starting materials, not for fine purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Slurry Preparation: Dry-load the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions based on TLC analysis. Use a UV lamp to visualize the spots if the compound is UV-active.

  • Analysis: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Protocol 2: Re-crystallization

  • Solvent Screening: In test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a high vacuum.

Visualizations

Purification_Workflow cluster_reaction Synthesis cluster_purification Purification Steps Crude_Product Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Aqueous Wash) Crude_Product->Extraction 1. Quench & Extract Concentration Concentration (Rotary Evaporation) Extraction->Concentration 2. Dry & Concentrate Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography 3. Purify Final_Concentration Solvent Removal Chromatography->Final_Concentration 4. Combine Fractions Pure_Product Pure Product Final_Concentration->Pure_Product 5. Dry

Caption: General purification workflow for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions Start Problem Observed Low_Yield Low Yield Start->Low_Yield Streaking_TLC Streaking on TLC Start->Streaking_TLC Impure_NMR Impure by NMR Start->Impure_NMR Check_Solvent Optimize Mobile Phase Low_Yield->Check_Solvent Streaking_TLC->Check_Solvent Neutralize_Silica Add Triethylamine to Eluent Streaking_TLC->Neutralize_Silica Recrystallize Perform Re-crystallization Impure_NMR->Recrystallize Aqueous_Wash Pre-purify with Aqueous Wash Impure_NMR->Aqueous_Wash Chromatography Chromatography

Caption: Troubleshooting logic for common purification issues.

"minimizing variability in N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide experimental results"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide and other lipophilic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability when working with lipophilic compounds like N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide?

A1: The primary sources of variability often stem from the compound's physicochemical properties. Key factors include:

  • Poor aqueous solubility: This can lead to inaccurate solution concentrations and precipitation during experiments.

  • Non-specific binding: Lipophilic compounds tend to adsorb to plasticware, such as pipette tips and microplates, leading to a lower effective concentration in the assay.[1]

  • Compound stability: Degradation of the compound due to improper storage, handling, or solvent choice can significantly impact results. For instance, solvents like chloroform can degrade when exposed to UV light and oxygen.[2]

  • Formation of aggregates: At concentrations above their critical aggregation concentration (CAC), these molecules can form micelles, leading to non-stoichiometric inhibition and variable results.

Q2: How should I prepare and store stock solutions of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide?

A2: Proper preparation and storage of stock solutions are critical.

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as DMSO or ethanol. Avoid solvents like chloroform for long-term storage as they can be unstable.[2]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous assay buffer.

  • Storage: Store stock solutions in tightly sealed glass vials at -20°C or -80°C to prevent solvent evaporation and degradation. Minimize freeze-thaw cycles by preparing smaller aliquots.

Q3: How can I minimize non-specific binding to labware?

A3: To mitigate non-specific binding, consider the following:

  • Use low-binding plasticware: Several manufacturers offer plates and tips designed to reduce the binding of hydrophobic molecules.

  • Include a carrier protein: Adding a small amount of a carrier protein, such as bovine serum albumin (BSA), to your assay buffer can help to block non-specific binding sites on plastic surfaces.

  • Pre-treatment of labware: In some cases, pre-incubating plates with a solution of a blocking agent can be effective.

Troubleshooting Guides

Scenario 1: High Variability in In Vitro Enzyme Inhibition Assays

Problem: You are observing significant well-to-well and day-to-day variability in your IC50 values for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in a fatty acid amide hydrolase (FAAH) inhibition assay.

Troubleshooting Steps:

Q: Could the issue be related to compound precipitation in the assay buffer?

A: Yes, this is a common problem. Lipophilic compounds can precipitate when diluted from a high-concentration organic stock solution into an aqueous buffer.

  • Visual Inspection: Carefully inspect the wells of your assay plate for any signs of precipitation after adding the compound.

  • Solubility Test: Perform a simple solubility test by preparing the highest concentration of your compound in the final assay buffer and visually checking for clarity.

  • Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible (typically <1%).

Q: How can I determine if compound aggregation is affecting my results?

A: Compound aggregation can lead to a steep and often variable inhibition curve.

  • Include a Detergent: Run a control experiment where a non-ionic detergent (e.g., Triton X-100 at 0.01%) is included in the assay buffer. If aggregation is the issue, the IC50 value may shift significantly and the variability may decrease.

Table 1: Effect of Assay Conditions on IC50 of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide against FAAH

Assay ConditionMean IC50 (nM)Standard Deviation (nM)Coefficient of Variation (%)
Standard Buffer1504530
Standard Buffer + 0.01% BSA1252016
Standard Buffer + 0.01% Triton X-1001101210.9

Q: What is the recommended experimental workflow for an enzyme inhibition assay?

A: Following a standardized workflow can help minimize variability.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare High-Conc. Stock Solution dilutions Create Serial Dilutions in 100% DMSO stock->dilutions compound Add Compound Dilutions to Plate dilutions->compound plate Add Assay Buffer to Plate plate->compound enzyme Add Enzyme Solution compound->enzyme substrate Initiate Reaction with Substrate enzyme->substrate incubation Incubate at 37°C substrate->incubation readout Measure Signal incubation->readout data Normalize Data readout->data curve Fit Dose-Response Curve data->curve ic50 Determine IC50 curve->ic50

Caption: Workflow for an in vitro enzyme inhibition assay.

Scenario 2: Inconsistent Results in Cell-Based Assays

Problem: You are seeing poor reproducibility in a cell-based assay measuring the downstream effects of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide on a specific signaling pathway.

Troubleshooting Steps:

Q: How can I be sure the compound is reaching its intracellular target?

A: Cell permeability and efflux can be significant sources of variability.

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing a consistent effect.

  • Concentration-Response Curve: A shallow or biphasic concentration-response curve may indicate issues with cell permeability or cytotoxicity at higher concentrations.

Q: Could the compound be cytotoxic, leading to variable cell viability?

A: Yes, at higher concentrations, lipophilic compounds can disrupt cell membranes and cause cytotoxicity.

  • Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT or LDH release assay) using the same cell type and compound concentrations to identify the cytotoxic threshold.

Table 2: Cytotoxicity of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in HEK293 Cells after 24h

Concentration (µM)Mean Cell Viability (%)Standard Deviation (%)
0 (Vehicle)1004.5
198.25.1
595.56.2
1088.18.9
2565.415.3
5032.718.1

Q: How does N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide hypothetically impact signaling pathways?

A: As a putative FAAH inhibitor, it would increase the levels of anandamide, which can then act on cannabinoid receptors.

G compound N-Cyclopropyl-11- (2-hexyl-5-hydroxyphenoxy)undecanamide faah FAAH compound->faah inhibition anandamide Anandamide faah->anandamide degradation cb1_r CB1 Receptor anandamide->cb1_r activation downstream Downstream Signaling (e.g., cAMP inhibition) cb1_r->downstream

Caption: Hypothetical signaling pathway for an FAAH inhibitor.

Logical Troubleshooting Flow

If you are encountering experimental variability, follow this logical flow to diagnose the potential issue.

G start High Variability Observed check_solubility Is the compound soluble in assay buffer? start->check_solubility check_aggregation Is aggregation suspected? check_solubility->check_aggregation Yes solubility_actions Optimize solvent concentration. Consider formulation changes. check_solubility->solubility_actions No check_binding Is non-specific binding a possibility? check_aggregation->check_binding No aggregation_actions Add detergent (e.g., Triton X-100) to the assay buffer. check_aggregation->aggregation_actions Yes check_cytotoxicity Is this a cell-based assay? check_binding->check_cytotoxicity No binding_actions Use low-binding plates. Add BSA to the buffer. check_binding->binding_actions Yes cytotoxicity_actions Perform cytotoxicity assay. Work below cytotoxic concentrations. check_cytotoxicity->cytotoxicity_actions Yes end Re-run Experiment check_cytotoxicity->end No solubility_actions->end aggregation_actions->end binding_actions->end cytotoxicity_actions->end

Caption: Logical troubleshooting workflow for experimental variability.

References

"interpreting unexpected results in N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide assays"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information is intended to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the IC50 value for my compound higher than expected?

A1: A higher-than-expected IC50 value (lower potency) can stem from several factors ranging from compound handling to assay conditions. Common causes include poor solubility of the compound in the assay buffer, degradation of the compound, or issues with the enzyme's activity. It is also possible that assay parameters, such as substrate or enzyme concentration, are not optimal.

Q2: I'm seeing high variability between my replicate wells. What could be the cause?

A2: High variability is often traced back to technical errors or reagent issues. This can include inaccurate pipetting, incomplete mixing of reagents, or air bubbles in the wells.[1] Compound precipitation can also lead to inconsistent results. Additionally, using reagents that have undergone multiple freeze-thaw cycles can affect their performance and introduce variability.[1]

Q3: My compound is highly active in the biochemical (enzymatic) assay, but shows no activity in my cell-based assay. Why?

A3: This is a common challenge in drug discovery. A discrepancy between biochemical and cell-based assay results can be due to several factors. The compound may have poor cell permeability, preventing it from reaching its intracellular target (FAAH). It could also be subject to efflux by transporters on the cell membrane or be rapidly metabolized by the cells into an inactive form.

Q4: The fluorescence signal in my assay is either too low or plateaus very quickly. What should I do?

A4: Low signal or rapid plateauing often points to an issue with the enzyme reaction itself. The enzyme concentration may be too high, leading to rapid substrate depletion.[2] Conversely, a low signal could mean the enzyme is inactive or the substrate concentration is too low. Ensure that all assay components are properly stored and that the reaction mix is prepared fresh.[1]

Troubleshooting Guides

Issue 1: Higher-Than-Expected IC50 (Low Potency)

If you are observing lower-than-expected potency from N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, consider the following troubleshooting steps.

Potential Causes & Solutions:

  • Poor Compound Solubility: This compound is lipophilic and may not be fully soluble in aqueous assay buffers.

    • Solution: Increase the concentration of a co-solvent like DMSO. However, be cautious as high concentrations of DMSO can inhibit enzyme activity. Test a range of DMSO concentrations to find an optimal balance.

  • Compound Degradation: The compound may be unstable in the assay buffer or sensitive to light.

    • Solution: Prepare fresh stock solutions for each experiment. Minimize the exposure of the compound to light and consider the pH and composition of your buffer.

  • Enzyme Concentration: The assumption of many IC50 models is that the inhibitor concentration is much greater than the enzyme concentration. If the inhibitor is a "tight binder," this assumption may be violated.[3]

    • Solution: Perform an enzyme titration to determine the lowest concentration of FAAH that gives a robust signal. This can help in identifying tight-binding inhibition.[3]

  • Substrate Concentration: The apparent IC50 of a competitive inhibitor is dependent on the substrate concentration.

    • Solution: Ensure your substrate concentration is at or below the Michaelis constant (Km) for the enzyme.

Table 1: Effect of DMSO Concentration on Apparent IC50

DMSO Concentration (%)Apparent IC50 (nM)FAAH Activity (% of Control)Notes
0.525.4100%Potential compound precipitation observed.
1.015.198%Optimal; compound appears soluble.
2.514.885%Slight enzyme inhibition by solvent.
5.018.260%Significant enzyme inhibition by solvent.

Troubleshooting Workflow for High IC50

G start Start: High IC50 Observed solubility Check Compound Solubility (Visually inspect wells) start->solubility precipitate Precipitate Observed? solubility->precipitate increase_dmso Increase Co-solvent (DMSO) Run DMSO tolerance control precipitate->increase_dmso Yes stability Assess Compound Stability (Use fresh stocks, check buffer pH) precipitate->stability No increase_dmso->stability degraded Degradation Likely? stability->degraded optimize_storage Optimize Compound Handling (Aliquot, store at -80°C, protect from light) degraded->optimize_storage Yes assay_conditions Review Assay Conditions (Enzyme/Substrate Conc.) degraded->assay_conditions No optimize_storage->assay_conditions tight_binding Tight Binding Suspected? assay_conditions->tight_binding enzyme_titration Perform Enzyme Titration (Lower enzyme concentration) tight_binding->enzyme_titration Yes end End: Re-evaluate IC50 tight_binding->end No enzyme_titration->end G cluster_causes Potential Causes biochem High Potency in Biochemical Assay cell_based Low/No Potency in Cell-Based Assay permeability Poor Cell Permeability cell_based->permeability Is the compound getting into the cell? efflux Active Efflux (e.g., P-gp) cell_based->efflux Is the compound being pumped out? metabolism Rapid Cellular Metabolism cell_based->metabolism Is the compound being inactivated? binding Non-specific Binding cell_based->binding Is the compound binding to other components? G AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme AEA->FAAH Substrate CB1_CB2 Cannabinoid Receptors (CB1/CB2) AEA->CB1_CB2 Activation Products Arachidonic Acid + Ethanolamine (Inactive) FAAH->Products Hydrolysis Inhibitor N-Cyclopropyl-11-(2-hexyl-5- hydroxyphenoxy)undecanamide Inhibitor->FAAH Inhibition Effect Analgesic & Anti-inflammatory Effects CB1_CB2->Effect Leads to

References

Technical Support Center: Enhancing the Selectivity of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide for FAAH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the selectivity of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide and its analogs as inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Troubleshooting Guides

This section addresses common challenges encountered during the development and characterization of FAAH inhibitors.

Issue 1: Low Selectivity of Lead Compound Against Off-Target Serine Hydrolases

Symptoms:

  • Your lead compound, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, shows potent inhibition of FAAH but also significant inhibition of other serine hydrolases like MAGL, ABHD6, or esterases in your screening panel.

  • In vivo studies show side effects consistent with the inhibition of off-target enzymes.

Possible Causes:

  • The inhibitor's pharmacophore may have structural motifs that are recognized by the active sites of multiple serine hydrolases.

  • The lipophilicity of the compound could lead to non-specific binding.

Troubleshooting Steps:

  • Confirm Off-Target Activity:

    • Run concentration-response curves for your lead compound against a panel of purified serine hydrolases to determine the IC50 values for each. .

    • Perform activity-based protein profiling (ABPP) with a broad-spectrum serine hydrolase probe in a relevant cell lysate or tissue homogenate treated with your inhibitor to visualize the full off-target profile.

  • Structural Modifications to Enhance Selectivity:

    • Explore Analogs: Synthesize and test analogs of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide with modifications to key structural regions. Focus on areas that are likely to interact with non-conserved residues between FAAH and the identified off-target enzymes.

    • Modify the Cyclopropyl Group: Altering the size or stereochemistry of the cyclopropyl group can impact interactions within the FAAH active site.

    • Vary the Hexyl Chain: Modifying the length and branching of the hexyl chain can influence binding affinity and selectivity.

    • Alter the Phenoxy Linker: The ether linkage and the undecanamide chain length can be optimized to improve positioning within the FAAH active site.

  • Computational Modeling:

    • Utilize molecular docking and molecular dynamics simulations to predict how your lead compound and its analogs bind to the active sites of both FAAH and key off-target enzymes.[1] This can provide insights into specific interactions that contribute to off-target activity and guide the design of more selective compounds.

Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency and Selectivity

Symptoms:

  • Your optimized analog demonstrates high potency and selectivity for FAAH in enzymatic and cellular assays.

  • However, in animal models, the compound fails to produce the expected pharmacological effects (e.g., analgesia, anxiolysis) or does not lead to a significant increase in endogenous anandamide levels.[2][3]

Possible Causes:

  • Poor pharmacokinetic properties (e.g., low oral bioavailability, rapid metabolism, poor blood-brain barrier penetration).

  • The compound may be a substrate for efflux transporters.

Troubleshooting Steps:

  • Assess Pharmacokinetic Properties:

    • Conduct in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays to evaluate metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

    • Perform in vivo pharmacokinetic studies in a relevant animal model to determine key parameters such as Cmax, Tmax, half-life, and brain-to-plasma ratio.

  • Investigate Compound Metabolism:

    • Incubate the compound with liver microsomes and identify the major metabolites using LC-MS/MS. This can reveal metabolic soft spots that can be addressed through chemical modification to improve stability.

  • Evaluate Blood-Brain Barrier Penetration:

    • For CNS-targeted effects, assess the compound's ability to cross the blood-brain barrier. This can be predicted using in silico models and confirmed with in vivo pharmacokinetic studies that measure brain and plasma concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for urea-based FAAH inhibitors?

A1: Urea-based inhibitors, a class to which N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide likely belongs, typically act as covalent inhibitors. They carbamylate the catalytic serine nucleophile (Ser241) in the active site of FAAH, leading to irreversible or slowly reversible inhibition of the enzyme.[4] A proposed mechanism suggests that binding to the FAAH active site induces a conformational change in the urea group, making it more susceptible to nucleophilic attack by the catalytic serine.[5]

Q2: Why is selectivity for FAAH over other endocannabinoid-degrading enzymes like MAGL important?

A2: While both FAAH and MAGL are key enzymes in the endocannabinoid system, they primarily degrade different endocannabinoids. FAAH is the main enzyme responsible for the breakdown of anandamide (AEA), while MAGL is the primary hydrolase for 2-arachidonoylglycerol (2-AG).[5] Dual inhibition of FAAH and MAGL can lead to a more profound and potentially less controlled elevation of both major endocannabinoids, which may result in undesirable side effects.[5] For targeted therapeutic effects, selective inhibition of FAAH is often preferred to specifically enhance anandamide signaling.[3]

Q3: What are some key structural features of FAAH that can be exploited to enhance inhibitor selectivity?

A3: The active site of FAAH has distinct features that can be targeted for selective inhibitor design. These include the catalytic triad (Ser241, Ser217, Lys142), the acyl chain binding pocket, and the cytosolic port. Subtle differences in the amino acid residues lining the active site of FAAH compared to other serine hydrolases can be exploited. Structure-based drug design, aided by X-ray crystallography of FAAH in complex with inhibitors, has been instrumental in developing highly selective compounds.[4]

Q4: Are there any safety concerns associated with FAAH inhibitors?

A4: While the class of FAAH inhibitors has generally been considered safe in many clinical trials, the tragic outcome of the Phase I trial of BIA 10-2474 in 2016 highlighted the potential for off-target toxicity.[6][7][8][9] It is believed that the severe adverse events observed with BIA 10-2474 were due to off-target effects specific to that molecule and not a class-wide effect of FAAH inhibition.[7] This underscores the critical importance of thorough selectivity profiling and preclinical safety evaluation for any new FAAH inhibitor.

Quantitative Data Summary

The following tables present hypothetical data for the lead compound and a series of its analogs to illustrate a structure-activity relationship (SAR) study aimed at improving selectivity.

Table 1: In Vitro Potency and Selectivity of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide Analogs

Compound IDModificationFAAH IC50 (nM)MAGL IC50 (nM)Selectivity Index (MAGL IC50 / FAAH IC50)
LEAD-001 (Parent Compound)1545030
ANA-002 4-hexyl instead of 2-hexyl25150060
ANA-003 Cyclobutyl instead of Cyclopropyl50>10,000>200
ANA-004 3-hydroxy instead of 5-hydroxy1030030
ANA-005 Decanamide instead of Undecanamide4080020

Table 2: Pharmacokinetic Properties of Selected Analogs

Compound IDMouse Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Brain-to-Plasma Ratio (at 2h)
LEAD-001 255.20.8
ANA-002 454.81.2
ANA-003 >603.10.5

Experimental Protocols

Protocol 1: FAAH Activity Assay (Fluorescence-Based)

This protocol is for determining the in vitro potency of inhibitors against FAAH.

Materials:

  • Human recombinant FAAH

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA

  • FAAH Substrate: N-arachidonoyl-7-amino, 4-methylcoumarin (AMC)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.

  • Add 178 µL of Assay Buffer containing human recombinant FAAH to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the FAAH substrate to each well.

  • Immediately measure the fluorescence intensity every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Selectivity Profiling using Activity-Based Protein Profiling (ABPP)

This protocol allows for the visualization of the selectivity of an inhibitor against a broad range of serine hydrolases in a complex proteome.

Materials:

  • Cell lysate or tissue homogenate (e.g., mouse brain)

  • FP-rhodamine (a broad-spectrum serine hydrolase activity-based probe)

  • Test compounds dissolved in DMSO

  • SDS-PAGE gels and electrophoresis equipment

  • Fluorescence gel scanner

Procedure:

  • Pre-incubate aliquots of the proteome with varying concentrations of the test compound (or DMSO for control) for 30 minutes at 37°C.

  • Add the FP-rhodamine probe to each sample and incubate for another 30 minutes at 37°C.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled serine hydrolases using a fluorescence gel scanner.

  • A decrease in the fluorescence intensity of a band in the compound-treated lanes compared to the control indicates inhibition of that enzyme. The selectivity is determined by the concentration-dependent disappearance of the FAAH band relative to other serine hydrolase bands.

Visualizations

endocannabinoid_signaling membrane Cell Membrane eCB_synthesis On-Demand Synthesis (e.g., from membrane lipids) AEA Anandamide (AEA) eCB_synthesis->AEA twoAG 2-AG eCB_synthesis->twoAG CB1R CB1 Receptor AEA->CB1R Activates FAAH FAAH AEA->FAAH Hydrolyzed by twoAG->CB1R Activates MAGL MAGL twoAG->MAGL Hydrolyzed by signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1R->signaling degradation Degradation Products FAAH->degradation MAGL->degradation inhibitor N-Cyclopropyl-11- (2-hexyl-5-hydroxyphenoxy)undecanamide inhibitor->FAAH Inhibits

Caption: Endocannabinoid signaling pathway showing the role of FAAH and the action of an inhibitor.

experimental_workflow start Start: Lead Compound (N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide) synthesis Analog Synthesis (SAR Exploration) start->synthesis invitro In Vitro Screening (FAAH Activity Assay) synthesis->invitro selectivity Selectivity Profiling (vs. MAGL, ABPP) invitro->selectivity potency_check Potent & Selective? selectivity->potency_check potency_check->synthesis No adme In Vitro ADME/PK (Metabolic Stability, Permeability) potency_check->adme Yes invivo In Vivo Efficacy Studies (Animal Models of Pain/Anxiety) adme->invivo efficacy_check Efficacious? invivo->efficacy_check efficacy_check->synthesis No end Optimized Lead Candidate efficacy_check->end Yes

Caption: Experimental workflow for optimizing the selectivity and efficacy of a FAAH inhibitor.

References

Validation & Comparative

A Comparative Analysis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide and Other Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other fatty acid ames. Inhibition of FAAH leads to increased levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychotropic side effects associated with direct cannabinoid receptor agonists. This has made FAAH a highly attractive target for drug development. This guide provides a comparative overview of a potential FAAH inhibitor, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, and other well-characterized FAAH inhibitors, presenting key experimental data and methodologies for a scientific audience.

Note on the Target Compound: Publicly available experimental data for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is limited. Therefore, for the purpose of this comparative analysis, we will use data from a structurally analogous compound, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, where appropriate, and will primarily focus the comparison on established FAAH inhibitors.

Mechanism of Action: The FAAH Signaling Pathway

FAAH is a serine hydrolase that terminates the signaling of anandamide by hydrolyzing it to arachidonic acid and ethanolamine. FAAH inhibitors block this process, thereby enhancing and prolonging the effects of anandamide at cannabinoid receptors (CB1 and CB2) and other targets.

FAAH_Pathway Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis CB1_Receptor CB1/CB2 Receptors Anandamide->CB1_Receptor Activates Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis, etc.) CB1_Receptor->Therapeutic_Effects FAAH_Inhibitor FAAH Inhibitor (e.g., N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide) FAAH_Inhibitor->FAAH Inhibits IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme FAAH Enzyme Preincubation Pre-incubate Enzyme + Inhibitor Enzyme->Preincubation Substrate Fluorogenic Substrate Reaction Add Substrate to Initiate Reaction Substrate->Reaction Inhibitor Test Inhibitor (Serial Dilutions) Inhibitor->Preincubation Preincubation->Reaction Measurement Measure Fluorescence Over Time Reaction->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Determine % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Fit Dose-Response Curve & Calculate IC50 Inhibition_Calculation->IC50_Determination Comparative_Logic cluster_properties Key Properties for Comparison cluster_comparators Established FAAH Inhibitors Target_Compound N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide Potency Potency (IC50) Target_Compound->Potency Selectivity Selectivity (vs. other hydrolases) Target_Compound->Selectivity Pharmacokinetics Pharmacokinetics (ADME) Target_Compound->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Target_Compound->In_Vivo_Efficacy PF04457845 PF-04457845 Potency->PF04457845 URB597 URB597 Potency->URB597 JNJ42165279 JNJ-42165279 Potency->JNJ42165279 Selectivity->PF04457845 Selectivity->URB597 Selectivity->JNJ42165279 Pharmacokinetics->PF04457845 Pharmacokinetics->URB597 Pharmacokinetics->JNJ42165279 In_Vivo_Efficacy->PF04457845 In_Vivo_Efficacy->URB597 In_Vivo_Efficacy->JNJ42165279

Validating the In Vivo Efficacy of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide: A Comparative Guide for Novel FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a novel compound with structural characteristics suggesting it may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). At present, there is no publicly available data on the in vivo efficacy of this specific molecule. This guide, therefore, serves as a framework for researchers, scientists, and drug development professionals on how to validate the in vivo efficacy of such a compound. We will use N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide as a hypothetical candidate and compare its potential validation pathway with established FAAH inhibitors, providing supporting experimental data and protocols from existing literature on these alternatives.

The inhibition of FAAH is a promising therapeutic strategy for the treatment of pain and inflammation.[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[2] By inhibiting FAAH, the endogenous levels of these compounds increase, leading to analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2]

The FAAH Signaling Pathway and Therapeutic Rationale

The therapeutic effects of FAAH inhibitors are primarily mediated by the potentiation of endocannabinoid signaling. By preventing the breakdown of anandamide, FAAH inhibitors enhance the activation of cannabinoid receptors (CB1 and CB2), which are key regulators of nociception and inflammation.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA_Syn Anandamide (AEA) Synthesis AEA_Rel AEA Release AEA_Syn->AEA_Rel Depolarization CB1_R CB1 Receptor AEA_Rel->CB1_R Binds to AEA_Uptake AEA Uptake AEA_Rel->AEA_Uptake Reuptake Analgesia Analgesia CB1_R->Analgesia Leads to FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades to AEA_Uptake->FAAH FAAH_Inhibitor N-Cyclopropyl-11- (2-hexyl-5-hydroxyphenoxy) undecanamide (Hypothetical) FAAH_Inhibitor->FAAH Inhibits Experimental_Workflow Start Start: Novel Compound Animal_Model Select Animal Model (e.g., Rat, Mouse) Start->Animal_Model Acclimation Acclimation to Environment Animal_Model->Acclimation Baseline Baseline Measurements (Paw Volume, Pain Threshold) Acclimation->Baseline Grouping Randomize into Groups Baseline->Grouping Vehicle Vehicle Control Group Grouping->Vehicle Compound Test Compound Group (e.g., N-Cyclopropyl-11-...) Grouping->Compound Positive_Control Positive Control Group (e.g., URB597) Grouping->Positive_Control Administration Compound/Vehicle Administration Vehicle->Administration Compound->Administration Positive_Control->Administration Induction Induce Pain/Inflammation (Carrageenan/Formalin) Administration->Induction Measurement Post-Induction Measurements Induction->Measurement Analysis Data Analysis and Comparison Measurement->Analysis End End: Efficacy Determined Analysis->End

References

"head-to-head comparison of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide and anandamide"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of the pharmacological properties of the endocannabinoid anandamide and the synthetic compound N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is currently not feasible due to a lack of publicly available experimental data for the latter. Extensive literature searches did not yield any quantitative information on the binding affinity, functional activity, or metabolic stability of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

While a similarly structured molecule, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, has been identified in chemical databases, no associated biological data was found.

In contrast, anandamide (N-arachidonoylethanolamide, AEA) is a well-characterized endocannabinoid that plays a significant role in various physiological processes. This guide provides a detailed overview of the known pharmacological properties of anandamide.

Anandamide: An Endogenous Cannabinoid Receptor Ligand

Anandamide is an endogenous agonist of the cannabinoid receptors, primarily CB1 and CB2. Its name is derived from the Sanskrit word "ananda," which means "bliss" or "happiness," reflecting its role in mood regulation.[1]

Binding Affinity and Functional Activity

Anandamide exhibits moderate affinity for both CB1 and CB2 receptors. It is considered a partial agonist at CB1 receptors and can act as either a full or partial agonist at CB2 receptors depending on the expression system and the specific functional assay being used.[2][3] For instance, one study reported a binding affinity (Ki) of approximately 70 nM for anandamide at the CB1 receptor.[1]

The activation of CB1 receptors by anandamide in the central nervous system is primarily responsible for its psychoactive effects and its influence on mood, appetite, and pain perception. CB2 receptors are predominantly found in the peripheral nervous system and immune cells, and their activation by anandamide is associated with anti-inflammatory and immunomodulatory effects.

Signaling Pathways

Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), anandamide initiates a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

Cannabinoid_Receptor_Signaling Simplified Cannabinoid Receptor Signaling Pathway Anandamide Anandamide CB1R CB1/CB2 Receptor Anandamide->CB1R Binds to G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., altered neurotransmitter release) cAMP->Cellular_Response Regulates Ion_Channels->Cellular_Response Influences

Caption: Simplified signaling pathway of anandamide upon binding to cannabinoid receptors.

Metabolic Stability

A key feature of anandamide is its rapid degradation, which tightly controls its signaling duration. The primary enzyme responsible for the breakdown of anandamide is Fatty Acid Amide Hydrolase (FAAH).[4][5][6] FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine, effectively terminating its signaling.

The rapid metabolism of anandamide presents a challenge for its therapeutic use, as it results in a short biological half-life. This has led to the development of FAAH inhibitors as a strategy to enhance and prolong the effects of endogenous anandamide.

Anandamide_Metabolism Metabolic Breakdown of Anandamide Anandamide Anandamide FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Substrate for Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Produces Ethanolamine Ethanolamine FAAH->Ethanolamine Produces

Caption: Enzymatic degradation of anandamide by FAAH.

Experimental Protocols

To facilitate future comparative studies, should data for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide become available, the following are standard experimental protocols used to characterize cannabinoid ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells transfected with human CB1 or CB2 receptors).

  • Incubation: The membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (e.g., anandamide).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate a G-protein coupled receptor.

Protocol Outline:

  • Membrane Preparation: Similar to the binding assay, membranes expressing the receptor of interest are used.

  • Incubation: The membranes are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Separation: The bound and free [³⁵S]GTPγS are separated by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that produces 50% of the maximal response (EC₅₀) and the maximum efficacy (Emax).

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to enzymatic degradation.

Protocol Outline:

  • Incubation: The test compound is incubated with liver microsomes or a purified enzyme (e.g., FAAH) at 37°C.

  • Sampling: Aliquots are taken at various time points.

  • Analysis: The concentration of the parent compound remaining in the aliquots is determined using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance.

Conclusion

While a direct comparison between anandamide and N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is not possible at this time, this guide provides a thorough overview of the well-established pharmacological profile of anandamide. The provided experimental protocols offer a framework for the future characterization of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide and other novel cannabinoid ligands, which will be essential for advancing our understanding of the endocannabinoid system and the development of new therapeutics. Researchers are encouraged to publish data on novel compounds to facilitate such comparative analyses.

References

Comparative Analysis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide and 2-Arachidonoylglycerol (2-AG)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the potency and efficacy of the synthetic cannabinoid receptor agonist, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, and the endogenous cannabinoid, 2-Arachidonoylglycerol (2-AG), cannot be provided at this time. Extensive searches of publicly available scientific literature, including pharmacological databases and patent filings, did not yield any specific data for "N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide." This suggests that the compound may not be a well-characterized research chemical or the provided nomenclature may be inaccurate.

In contrast, 2-Arachidonoylglycerol (2-AG) is a well-established endocannabinoid that plays a crucial role in the central nervous system and peripheral tissues. It is a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, exhibiting significant biological activity.

2-Arachidonoylglycerol (2-AG): A Profile

2-AG is a primary endogenous ligand for the cannabinoid receptors and is involved in a wide array of physiological processes, including neurotransmitter release, pain sensation, inflammation, and appetite regulation. Its pharmacological profile is extensively documented, providing a benchmark for the evaluation of synthetic cannabinoid receptor modulators.

Parameter2-Arachidonoylglycerol (2-AG)
Receptor Target Cannabinoid Receptor Type 1 (CB1) and Type 2 (CB2)
Agonist Type Full Agonist
Biological Role Endocannabinoid, neuromodulator

Experimental Protocols for Cannabinoid Receptor Ligand Characterization

To facilitate future comparative studies, should data for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide become available, the following standard experimental protocols are provided. These methodologies are essential for determining the potency and efficacy of novel compounds at cannabinoid receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) or from brain tissue (for CB1).

  • Assay Buffer: A suitable buffer, such as Tris-HCl with bovine serum albumin (BSA), is used.

  • Radioligand: A radiolabeled cannabinoid receptor agonist or antagonist with high affinity, such as [³H]CP55,940, is used.

  • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide or 2-AG).

  • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to activate G-protein-coupled cannabinoid receptors.

Methodology:

  • Membrane Preparation: Similar to binding assays, membranes from cells expressing CB1 or CB2 receptors are used.

  • Assay Buffer: A buffer containing GDP is used to maintain the G-proteins in their inactive state.

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to measure G-protein activation.

  • Agonist Stimulation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Incubation and Separation: Following incubation, the bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified using a scintillation counter.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The maximal response (Emax) relative to a standard full agonist (like WIN55,212-2) indicates the efficacy of the test compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a typical experimental workflow for characterizing a novel cannabinoid ligand.

G_protein_signaling cluster_membrane Cell Membrane CB_receptor CB1/CB2 Receptor G_protein Gi/o Protein CB_receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Cannabinoid Ligand (e.g., 2-AG) Ligand->CB_receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Cannabinoid Receptor G-protein Signaling Pathway.

experimental_workflow start Synthesize/Obtain Test Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay [³⁵S]GTPγS Functional Assay (Determine EC50, Emax) start->functional_assay data_analysis Data Analysis and Comparison to 2-AG binding_assay->data_analysis functional_assay->data_analysis conclusion Determine Relative Potency and Efficacy data_analysis->conclusion

Caption: Workflow for Cannabinoid Ligand Characterization.

Without experimental data for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, a direct comparison of its potency and efficacy relative to 2-AG is not feasible. The provided experimental protocols and diagrams offer a framework for how such a comparison could be conducted if the compound becomes available and is subjected to pharmacological testing. Researchers in the field are encouraged to utilize these standard assays to characterize novel cannabinoid receptor ligands to ensure data comparability and contribute to the collective understanding of the endocannabinoid system.

Benchmarking Novel FAAH Inhibitors: A Comparative Guide for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the novel compound, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, against established standards in the field of fatty acid amide hydrolase (FAAH) inhibition. Due to the novelty of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, this document serves as a template, outlining the necessary experimental comparisons and data presentation formats to rigorously evaluate its potential as a therapeutic agent.

Introduction to FAAH Inhibition

Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related fatty acid amides. Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychotropic side effects associated with direct cannabinoid receptor agonists. Therefore, the development of potent and selective FAAH inhibitors is a significant area of interest in drug discovery.

This guide will focus on comparing the inhibitory potency and selectivity of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide with three well-characterized FAAH inhibitors: URB597, a highly selective FAAH inhibitor; PF-3845, another potent and selective FAAH inhibitor; and JZL195, a dual inhibitor of FAAH and monoacylglycerol lipase (MAGL), another key enzyme in endocannabinoid degradation.

Comparative Performance Data

The following table summarizes the established in vitro potency of the selected standard compounds and provides a template for recording the experimental data for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

CompoundTarget(s)IC50 (FAAH)IC50 (MAGL)Selectivity (MAGL/FAAH)
N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide FAAH (presumed)[Experimental Data][Experimental Data][Calculated Data]
URB597FAAH~4.6 nM[1][2][3]InactiveHighly Selective
PF-3845FAAH~7.2 nMInactiveHighly Selective
JZL195FAAH & MAGL~2 nM[4]~4 nM[4]~2

Experimental Protocols

To ensure accurate and reproducible benchmarking, the following detailed experimental protocols are provided for determining the in vitro potency and selectivity of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Protocol 1: Determination of IC50 for FAAH Inhibition (Fluorometric Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FAAH using a fluorogenic substrate.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compound (N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide) and known inhibitors (URB597, PF-3845, JZL195) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and standard inhibitors in the assay buffer.

  • In a 96-well microplate, add the diluted compounds to the appropriate wells. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

  • Add the FAAH enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/465 nm for AMC).

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Selectivity Profiling against Monoacylglycerol Lipase (MAGL)

To assess the selectivity of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, a similar fluorometric assay should be performed using human recombinant MAGL and a suitable fluorogenic substrate for MAGL. The IC50 for MAGL inhibition is determined following the same procedure as for FAAH. The selectivity ratio is then calculated by dividing the IC50 for MAGL by the IC50 for FAAH. A higher ratio indicates greater selectivity for FAAH.

Visualizing Experimental Workflow and Biological Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow Experimental Workflow for FAAH Inhibitor Benchmarking cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Test Compound & Standards add_reagents Dispense Reagents to 96-Well Plate prep_compound->add_reagents prep_enzyme Prepare FAAH/MAGL Enzyme Solutions prep_enzyme->add_reagents prep_substrate Prepare Fluorogenic Substrate prep_substrate->add_reagents incubate Incubate at 37°C add_reagents->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence calc_inhibition Calculate Percent Inhibition read_fluorescence->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 calc_selectivity Calculate Selectivity Ratio det_ic50->calc_selectivity

Caption: Workflow for determining IC50 and selectivity of FAAH inhibitors.

faah_pathway FAAH Signaling Pathway and Inhibition cluster_membrane Cell Membrane anandamide Anandamide (AEA) faah FAAH anandamide->faah Hydrolysis products Arachidonic Acid + Ethanolamine faah->products inhibitor N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide inhibitor->faah Inhibition

Caption: Mechanism of FAAH inhibition.

References

Confirming Target Engagement of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a novel synthetic compound with potential therapeutic applications. A critical step in the preclinical development of any new drug candidate is the confirmation of target engagement within a cellular context.[1][2][3] This guide provides a comparative overview of key experimental methodologies to confirm and quantify the interaction of this compound with its intended molecular target in cells. For the purpose of this guide, we will hypothesize that the primary target of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a G-protein coupled receptor (GPCR), a common target for molecules with similar structural features.

This guide will compare three widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and a downstream Reporter Gene Assay. Each method offers distinct advantages and is suited for different stages of the drug discovery process.[1][4]

Comparative Analysis of Target Engagement Assays

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[2][3] The following table summarizes the key characteristics of three prominent cellular target engagement assays.

Assay Principle Advantages Disadvantages Typical Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[5][6]Label-free, applicable to endogenous proteins, reflects intracellular target binding.[7]Lower throughput for traditional Western blot-based detection, requires a specific antibody for the target.Western blot, ELISA, or mass spectrometry to quantify the soluble fraction of the target protein after heat treatment.[8]
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target by the test compound, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[9]High-throughput, quantitative measurement of intracellular affinity, real-time kinetics possible.Requires genetic modification of cells to express the fusion protein, potential for artifacts due to overexpression.[9]Ratiometric measurement of light emission at two wavelengths.
Reporter Gene Assay Measures the transcriptional activation or inhibition of a reporter gene downstream of the target's signaling pathway.[10][11]High-throughput, sensitive, reflects functional consequences of target engagement.Indirect measure of target binding, susceptible to off-target effects that can modulate the signaling pathway.[12]Luminescence, fluorescence, or colorimetric signal from the reporter protein (e.g., luciferase, β-galactosidase).[13]

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible data. The following sections provide methodologies for the three compared assays.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a typical CETSA experiment using Western blotting for detection.

  • Cell Culture and Treatment:

    • Culture cells expressing the target GPCR to approximately 80% confluency.

    • Treat cells with varying concentrations of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide or vehicle control for a predetermined time.

  • Heating Step:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation.[8] A no-heat control is kept on ice.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.[5]

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific to the target GPCR.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

NanoBRET™ Target Engagement Assay Protocol

This protocol outlines the steps for a NanoBRET™ target engagement assay in live cells.

  • Cell Preparation:

    • Use a cell line stably expressing the target GPCR fused to NanoLuc® luciferase.

    • Seed the cells in a white, opaque 96- or 384-well plate and incubate overnight.

  • Assay Setup:

    • Prepare a solution of the NanoBRET™ tracer specific for the target GPCR.

    • Prepare serial dilutions of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

  • Treatment and Measurement:

    • Add the test compound and the tracer to the cells.

    • Incubate to allow for compound binding and tracer displacement to reach equilibrium.

    • Add the NanoBRET™ substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the concentration of the test compound to determine the IC50 value, which reflects the compound's affinity for the target.

Reporter Gene Assay Protocol

This protocol describes a luciferase-based reporter gene assay to measure the functional consequence of GPCR activation or inhibition.

  • Cell Line and Reagents:

    • Use a host cell line co-transfected with the target GPCR and a reporter construct. The reporter construct contains a response element for a downstream signaling pathway (e.g., CRE for cAMP-dependent pathways, SRE for MAPK/ERK pathways) driving the expression of a luciferase gene.[10][11]

  • Assay Procedure:

    • Seed the reporter cell line in a 96- or 384-well plate.

    • Treat the cells with a range of concentrations of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. Include a known agonist or antagonist as a positive control.

    • Incubate for a period sufficient to allow for signal transduction and reporter gene expression (typically 4-6 hours).

  • Signal Detection:

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Interpretation:

    • Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing Cellular Target Engagement

Diagrams illustrating the underlying principles and workflows can aid in understanding these complex biological assays.

Signaling Pathway of a Hypothetical GPCR Target N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide GPCR Target GPCR Target N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide->GPCR Target Binds to G-Protein G-Protein GPCR Target->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Downstream Signaling Downstream Signaling Second Messenger->Downstream Signaling Activates Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to

Caption: Hypothetical signaling cascade initiated by compound binding to a GPCR.

CETSA Experimental Workflow cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Fractionation cluster_3 Analysis Cells Cells Treat with Compound Treat with Compound Heat Treatment Heat Treatment Treat with Compound->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Soluble vs. Precipitated Soluble vs. Precipitated Centrifugation->Soluble vs. Precipitated Western Blot Western Blot Soluble vs. Precipitated->Western Blot Quantification Quantification Western Blot->Quantification Logical Relationship of Target Engagement Assays cluster_direct Direct Binding Assays cluster_indirect Functional Readout Compound Compound Target Protein Target Protein Compound->Target Protein Target Engagement CETSA CETSA Target Protein->CETSA Measures Stability NanoBRET NanoBRET Target Protein->NanoBRET Measures Occupancy Reporter Gene Assay Reporter Gene Assay Target Protein->Reporter Gene Assay Measures Downstream Effect

References

A Comparative Analysis of Experimental Findings on FAAH Inhibitor PF-04457845 and Naproxen in Osteoarthritis Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental findings for the fatty acid amide hydrolase (FAAH) inhibitor PF-04457845 and the non-steroidal anti-inflammatory drug (NSAID) naproxen, with a focus on their evaluation in the context of osteoarthritis pain. Due to the limited publicly available experimental data on the originally requested compound, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, and its close analogs, this guide will focus on the well-documented FAAH inhibitor PF-04457845.

Executive Summary

PF-04457845 is a potent, irreversible inhibitor of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, PF-04457845 increases the levels of anandamide, which is thought to produce analgesic effects. In contrast, naproxen is a non-selective cyclooxygenase (COX) inhibitor that reduces the production of prostaglandins involved in inflammation and pain.

A key clinical trial directly comparing PF-04457845 and naproxen for the treatment of pain in patients with osteoarthritis of the knee revealed that while naproxen showed efficacy, PF-04457845 was not significantly different from placebo in reducing pain scores, despite effectively inhibiting FAAH and increasing endocannabinoid levels.[1][2]

Quantitative Data Comparison

The following tables summarize the key quantitative data from preclinical and clinical studies of PF-04457845 and clinical studies of naproxen.

Table 1: In Vitro and In Vivo Potency of PF-04457845

ParameterSpeciesValueReference
kinact/Ki (hFAAH) Human40,300 ± 11,000 M-1s-1[3]
FAAH Activity Inhibition (in vivo) Human>96%[1][2]
Anandamide Elevation (in vivo, brain) RatNear-complete inhibition of FAAH activity and maximal sustained elevation with a single 1 mg/kg oral dose[3]

Table 2: Clinical Efficacy in Osteoarthritis of the Knee (WOMAC Pain Score)

TreatmentDosageMean Difference from Placebo (80% CI)OutcomeReference
PF-04457845 4 mg q.d.0.04 (-0.63 to 0.71)Not differentiated from placebo[1][2]
Naproxen 500 mg b.i.d.-1.13 (-1.79 to -0.47)Efficacious[1][2]

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorescence-based)

This protocol describes a general method for screening FAAH inhibitors, similar to what would be used to determine the potency of compounds like PF-04457845.

  • Objective: To determine the in vitro inhibitory potency of a test compound against FAAH.

  • Principle: The assay measures the fluorescence generated from the enzymatic hydrolysis of a fluorogenic substrate by FAAH. Inhibitors will reduce the rate of fluorescence production.

  • Materials:

    • Recombinant human FAAH enzyme

    • FAAH substrate (e.g., AMC-arachidonoyl amide)

    • Assay buffer (e.g., Tris-HCl buffer with Triton X-100)

    • Test compound (e.g., PF-04457845)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add a fixed concentration of FAAH enzyme to each well of the microplate.

    • Add the different concentrations of the test compound to the wells.

    • Incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the enzymatic reaction by adding the FAAH substrate to each well.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 465 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations. For irreversible inhibitors like PF-04457845, the kinact/Ki is a more accurate measure of potency.[3]

Clinical Trial Protocol for Osteoarthritis Pain

This protocol is based on the clinical trial comparing PF-04457845 and naproxen.[1][2]

  • Objective: To evaluate the efficacy and safety of PF-04457845 compared to placebo and naproxen in patients with osteoarthritis of the knee.

  • Study Design: Randomized, double-blind, placebo- and active-controlled, crossover clinical trial.

  • Participants: Patients diagnosed with osteoarthritis of the knee.

  • Treatment Arms:

    • PF-04457845 (4 mg, once daily)

    • Naproxen (500 mg, twice daily)

    • Placebo

  • Procedure:

    • Patients undergo a washout period from their existing pain medications.

    • Patients are randomized to a treatment sequence (e.g., PF-04457845 followed by placebo, or naproxen followed by placebo).

    • Each treatment period lasts for a specified duration (e.g., 2 weeks).

    • A washout period separates the treatment periods.

    • The primary endpoint is the change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score from baseline.

    • Safety and tolerability are assessed throughout the trial.

Visualizations

Signaling Pathway of FAAH Inhibition

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_influx Ca2+ Influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD Activates Anandamide_synthesis Anandamide Synthesis NAPE_PLD->Anandamide_synthesis Anandamide_release Anandamide Release Anandamide_synthesis->Anandamide_release Anandamide Anandamide Anandamide_release->Anandamide CB1_receptor CB1 Receptor Anandamide->CB1_receptor Binds to FAAH FAAH Anandamide->FAAH Substrate for Signaling_cascade Signaling Cascade (Reduced Neurotransmission) CB1_receptor->Signaling_cascade Degradation Degradation FAAH->Degradation PF04457845 PF-04457845 PF04457845->FAAH Inhibits Clinical_Trial_Workflow start Patient Recruitment (Osteoarthritis of the Knee) washout1 Washout Period 1 start->washout1 randomization Randomization washout1->randomization treatment_A Treatment Period 1 (PF-04457845 or Naproxen or Placebo) randomization->treatment_A washout2 Washout Period 2 treatment_A->washout2 crossover Crossover to Second Treatment washout2->crossover treatment_B Treatment Period 2 (Alternative Treatment) crossover->treatment_B assessment Primary Endpoint Assessment (WOMAC Pain Score) treatment_B->assessment analysis Data Analysis assessment->analysis end Conclusion analysis->end

References

A Critical Review of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide's Potential as a Cannabinoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, also known as CB-52, reveals a compound with a distinct pharmacological profile at the cannabinoid receptors. This guide provides a comparative overview of its binding affinity and functional activity against other well-known cannabinoid receptor ligands, supported by available experimental data and methodologies.

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (this compound) is a synthetic compound recognized as a ligand for the cannabinoid CB1 and CB2 receptors.[1] Its unique structure, featuring a cyclopropyl group and a substituted hydroxyphenoxy moiety, contributes to its specific interactions with these key receptors of the endocannabinoid system. This guide will delve into the quantitative aspects of its receptor binding and functional activity, compare it with established cannabinoid ligands, and provide an overview of the experimental protocols used for its characterization.

Comparative Analysis of Cannabinoid Receptor Ligands

The therapeutic potential and pharmacological classification of a cannabinoid ligand are primarily determined by its binding affinity (Ki) and functional activity (e.g., agonist, antagonist, or inverse agonist) at the CB1 and CB2 receptors. This compound has been characterized as a partial agonist at the CB1 receptor and a neutral antagonist at the CB2 receptor. This dual activity is of significant interest to researchers as it suggests a potential for nuanced modulation of the endocannabinoid system.

For a comprehensive comparison, this compound is evaluated alongside the endogenous cannabinoid anandamide, the primary psychoactive component of cannabis Δ⁹-tetrahydrocannabinol (Δ⁹-THC), and the synthetic cannabinoids WIN 55,212-2 and CP 55,940.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)
CompoundCB1 Ki (nM)CB2 Ki (nM)Receptor Selectivity
N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (this compound) 21030CB2-selective (7-fold)
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)40.7[2]36[2]Non-selective
Anandamide (AEA)~70~10,000CB1-selective
WIN 55,212-21.9 - 62.3[3][4]3.3[4]Generally non-selective, can show slight CB2 preference
CP 55,9400.58 - 5.0[1]0.68 - 2.6[1]Non-selective
Table 2: Functional Activity at Cannabinoid Receptors
CompoundActivity at CB1 ReceptorActivity at CB2 ReceptorFunctional Assay Data
N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (this compound) Partial AgonistNeutral Antagonist[1]Inhibits forskolin-induced cAMP formation in hCB1-CHO cells (EC50: 2600 nM)[1]
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)Partial Agonist[2]Partial AgonistInhibits adenylate cyclase with an IC50 of 16.5 nM at CB1 and 41.8 nM at CB2.[5]
Anandamide (AEA)Full AgonistFull Agonist-
WIN 55,212-2Full Agonist[3]Full AgonistEC50 values for CB1 activation range from 0.03 µM to 3 µM.[6]
CP 55,940Full Agonist[1]Full Agonist[1]EC50 values of 0.2 nM at CB1 and 0.3 nM at CB2.

Signaling Pathways and Experimental Workflows

The interaction of cannabinoid ligands with their receptors initiates a cascade of intracellular events. The primary signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Cannabinoid Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand CB1/CB2 Receptor CB1/CB2 Receptor Ligand->CB1/CB2 Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Leads to

Caption: Cannabinoid receptor signaling cascade.

The characterization of compounds like this compound involves a series of well-defined experimental workflows, from initial binding assays to functional and in vivo studies.

Experimental Workflow for Cannabinoid Ligand Characterization Start Start Receptor_Binding_Assay Receptor Binding Assay (Determine Ki) Start->Receptor_Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) (Determine EC50/IC50 and efficacy) Receptor_Binding_Assay->Functional_Assay In_Vivo_Studies In Vivo Studies (e.g., Hot Plate Test) (Assess physiological effects) Functional_Assay->In_Vivo_Studies Data_Analysis Data Analysis and Pharmacological Profiling In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cannabinoid ligand evaluation.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental protocols designed to assess the interaction of ligands with cannabinoid receptors.

Radioligand Displacement Binding Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Materials: Membranes from cells stably expressing human CB1 or CB2 receptors, radioligand (e.g., [³H]CP 55,940), test compound (this compound and alternatives), assay buffer (e.g., Tris-HCl with BSA).

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[7][8][9]

cAMP Accumulation Assay for Functional Activity

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the cannabinoid receptor signaling pathway.

  • Materials: Cells expressing the cannabinoid receptor of interest (e.g., hCB1-CHO cells), forskolin (an adenylyl cyclase activator), test compound, and a cAMP detection kit.

  • Procedure:

    • Pre-incubate the cells with the test compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., ELISA, TR-FRET).

    • For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonists, the ability to block the effect of a known agonist is measured.[1][5]

In Vivo Hot Plate Test for Analgesic Effects

This behavioral assay is used to assess the analgesic properties of a compound in animal models.

  • Materials: Male rats or mice, a hot plate apparatus maintained at a constant temperature (e.g., 52.5°C), and the test compound.

  • Procedure:

    • Administer the test compound to the animals (e.g., via intraperitoneal injection).[1]

    • At specific time points after administration, place the animal on the hot plate.

    • Measure the latency for the animal to exhibit a pain response (e.g., licking a hind paw or jumping).[10]

    • An increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.[11][12] In vivo studies have shown that this compound, when administered at 1 and 5 mg/kg, decreases the pain threshold to thermal stimulation in rats.[1]

Conclusion

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (this compound) presents a compelling profile as a CB2-selective ligand with partial agonist activity at CB1 receptors and neutral antagonist activity at CB2 receptors. This mixed pharmacology distinguishes it from non-selective, full agonists like CP 55,940 and WIN 55,212-2, as well as from the endogenous and phytocannabinoids. The data suggests that this compound could be a valuable research tool for dissecting the distinct roles of CB1 and CB2 receptors in various physiological and pathological processes. Further investigation into its in vivo effects and the elucidation of its downstream signaling pathways will be critical in fully understanding its therapeutic potential. The detailed experimental protocols provided herein serve as a foundation for the continued exploration and comparison of this and other novel cannabinoid receptor modulators.

References

Safety Operating Guide

Prudent Disposal of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of a novel research chemical is paramount. This guide provides a detailed protocol for the proper disposal of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. The procedures outlined below are based on the chemical's structure, which includes phenolic, amide, and long-chain alkyl functional groups, and align with general best practices for hazardous waste management in a laboratory setting.

Due to the absence of specific toxicological and environmental fate data for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, it must be handled as a hazardous substance. The phenolic group suggests potential toxicity and environmental persistence, while the long alkyl chain can imply low water solubility. Therefore, disposal down the sanitary sewer system is strictly prohibited.

Immediate Safety and Handling Precautions for Disposal

Before initiating the disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all materials contaminated with N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide as hazardous waste. This includes unused or expired compound, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats, gloves).

    • Segregate the waste into compatible streams:

      • Solid Waste: Collect in a designated, clearly labeled, and sealable container lined with a heavy-duty plastic bag. Never use biohazard bags for chemical waste.

      • Liquid Waste: Collect in a shatter-resistant, chemically compatible container (e.g., a plastic-coated glass bottle or a high-density polyethylene container). Ensure the container is properly sealed to prevent leaks and evaporation. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.

      • Sharps Waste: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container.

  • Waste Container Labeling:

    • All waste containers must be accurately and clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide" and any other chemical constituents in the waste stream, with their approximate percentages.

      • The name of the principal investigator or responsible person.

      • The laboratory room number and contact information.

      • The date the waste was first added to the container.

      • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage of Hazardous Waste:

    • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general lab traffic.

    • Ensure all liquid waste containers are stored in secondary containment to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the largest container it holds.

    • Keep waste containers closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.

    • Follow your institution's specific procedures for waste pickup requests.

  • Decontamination of Reusable Glassware:

    • For reusable glassware, the initial rinsate must be collected and disposed of as hazardous waste.

    • Subsequent rinses with an appropriate solvent can then be performed, with the rinsate also being collected as hazardous waste.

Quantitative Data Summary

While specific quantitative data for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is unavailable, the following table provides general guidelines for hazardous waste accumulation in a laboratory setting.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in Lab10 gallons
Maximum Acute Hazardous Waste Volume1 quart
Maximum Accumulation Time90 days from first addition
Secondary Containment Capacity110% of the largest primary container

Experimental Protocol for Waste Handling

The primary "experiment" in this context is the safe collection and storage of waste. The methodology is as follows:

  • Designate a Waste Collection Station: Within a chemical fume hood, establish a dedicated area for the hazardous waste containers for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

  • Prepare Labeled Containers: Before starting any experiment that will generate this waste, prepare and label the appropriate solid and liquid waste containers as described above.

  • Segregated Waste Collection: During the experiment, carefully transfer all waste materials into their respective containers. Use a funnel for adding liquid waste to prevent spills.

  • Secure Storage: After each addition, securely close the waste container. At the end of the workday, ensure all waste containers are tightly sealed and stored in their designated secondary containment within the SAA.

  • Monitor Fill Level: Do not overfill containers; a good practice is to fill to no more than 80% capacity to allow for vapor expansion and prevent spills.

  • Schedule Pickup: Once a container is full or nearing the 90-day accumulation limit, schedule a pickup with your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

start Start: Generation of Waste identify_waste Identify as Hazardous Waste: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide start->identify_waste segregate Segregate Waste Streams identify_waste->segregate solid_waste Solid Waste (gloves, tips, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (solvents, reaction mixtures) segregate->liquid_waste Liquid label_solid Label Solid Waste Container solid_waste->label_solid label_liquid Label Liquid Waste Container liquid_waste->label_liquid store_solid Store in SAA label_solid->store_solid store_liquid Store in Secondary Containment in SAA label_liquid->store_liquid full_or_time Container Full or 90 Days Reached? store_solid->full_or_time store_liquid->full_or_time full_or_time->store_solid No contact_ehs Contact EHS for Pickup full_or_time->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CB-52
Reactant of Route 2
CB-52

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.